molecular formula C10H15NO2S B1520374 4-[(Propane-2-sulfonyl)methyl]aniline CAS No. 635702-61-3

4-[(Propane-2-sulfonyl)methyl]aniline

Cat. No.: B1520374
CAS No.: 635702-61-3
M. Wt: 213.3 g/mol
InChI Key: DDGGXSJRHALAOX-UHFFFAOYSA-N
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Description

4-[(Propane-2-sulfonyl)methyl]aniline is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(propan-2-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGXSJRHALAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-[(Propane-2-sulfonyl)methyl]aniline" properties and characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-[(Propane-2-sulfonyl)methyl]aniline A Critical Intermediate for Sulfone-Based Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS: 635702-61-3) is a specialized organosulfur building block used primarily in the development of small-molecule tyrosine kinase inhibitors (TKIs). Structurally, it serves as a lipophilic bioisostere to the widely used methyl sulfone moieties found in drugs such as Lapatinib (Tykerb).

By replacing a methyl group with an isopropyl group, this intermediate introduces increased steric bulk and lipophilicity (


 modulation) into the solvent-exposed regions of a drug molecule. This modification is a strategic tool in medicinal chemistry to alter metabolic stability (blocking CYP450 oxidation sites) and fine-tune the pharmacokinetic profile of sulfonamide and sulfone-class antineoplastics.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name 4-(Isopropylsulfonylmethyl)aniline
CAS Number 635702-61-3
Molecular Formula

Molecular Weight 213.30 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
Key Functional Groups Primary Amine (Nucleophile), Sulfone (H-bond acceptor)

Synthetic Pathways & Methodology

The synthesis of this compound is a convergent process. It avoids the direct sulfonylation of aniline (which is prone to side reactions) by utilizing a nitro-precursor reduction strategy .

Core Reaction Scheme

The most robust industrial route involves the nucleophilic substitution of 4-nitrobenzyl bromide with sodium isopropyl sulfinate , followed by the chemoselective reduction of the nitro group.

Synthesis Start 4-Nitrobenzyl Bromide (Electrophile) Inter Intermediate: 1-Nitro-4-[(propane-2-sulfonyl)methyl]benzene Start->Inter SN2 Substitution (DMF, 80°C) Reagent Sodium Isopropyl Sulfinate (Nucleophile) Reagent->Inter Product Target: This compound Inter->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Two-step synthetic pathway from 4-nitrobenzyl bromide.

Detailed Experimental Protocol

Step 1: Sulfonylation (Formation of the Nitro-Sulfone)

  • Rationale: The sulfinate anion is an ambident nucleophile but prefers S-alkylation over O-alkylation in polar aprotic solvents, yielding the sulfone.

  • Reagents: 4-Nitrobenzyl bromide (1.0 eq), Sodium isopropyl sulfinate (1.2 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve 4-nitrobenzyl bromide in DMF under

      
       atmosphere.
      
    • Add sodium isopropyl sulfinate portion-wise at room temperature to control exotherm.

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

    • Workup: Pour into ice water. The hydrophobic nitro-sulfone product will precipitate. Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Step 2: Reduction (Formation of the Aniline)

  • Rationale: Chemoselective reduction is required to convert

    
     to 
    
    
    
    without reducing the sulfone or cleaving the benzylic C-S bond.
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C in Methanol. Fast, clean, but requires safety controls for hydrogen gas.
    
  • Method B (Iron Reduction - Robust): Iron powder (3.0 eq),

    
     (catalytic), Ethanol/Water (3:1).
    
  • Procedure (Method B):

    • Suspend the nitro-sulfone in Ethanol/Water.

    • Add Iron powder and

      
      . Heat to reflux (approx. 80°C) for 2 hours.
      
    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Neutralize with

      
       and extract with Ethyl Acetate.
      
    • Dry over

      
       and concentrate to yield the off-white solid aniline.
      

Application in Drug Discovery: The "Lapatinib" Connection

This compound is a structural homolog to the aniline fragment used in Lapatinib (Tykerb), a dual tyrosine kinase inhibitor for HER2+ breast cancer.

  • Lapatinib Fragment: 3-chloro-4-(3-fluorobenzyloxy)aniline (Note: Lapatinib's sulfone is located on the quinazoline side chain, not the aniline).

  • Novel Application: In newer generation inhibitors, researchers move the sulfone group to the aniline ring to probe the "solvent channel" of the kinase ATP-binding pocket.

Bioisosteric Replacement Strategy: Replacing a Methyl Sulfone (


) with an Isopropyl Sulfone (

) offers:
  • Metabolic Shielding: The isopropyl group hinders oxidative metabolism compared to a methyl group.

  • Solubility: The branched alkyl chain disrupts crystal packing, potentially improving solubility in organic formulations.

StructureComparison Lapatinib Standard Methyl Sulfone Motif (R-SO2-CH3) Common in 1st Gen Inhibitors Target Isopropyl Sulfone Motif (R-SO2-CH(CH3)2) Target Compound Lapatinib->Target Bioisosteric Replacement Effect Effect: 1. Increased Lipophilicity 2. Steric Occlusion of Metabolism Target->Effect Pharmacological Outcome

Figure 2: Structural evolution from standard methyl sulfones to isopropyl sulfone variants.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.25 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       3.10 (m, 1H, Isopropyl 
      
      
      
      )
    • 
       4.25 (s, 2H, Benzylic 
      
      
      
      )
    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.55 (d, 2H, Ar-H ortho to amine)
      
    • 
       7.05 (d, 2H, Ar-H meta to amine)
      
  • Mass Spectrometry (ESI+):

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Retention time will be longer than the methyl-sulfone analog due to the isopropyl group.

Safety & Handling

  • Hazards: Like most anilines, this compound should be treated as a potential sensitizer and irritant.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon extended exposure to air.

References

  • PubChem Compound Summary. this compound (CID 11533566). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Search: Sulfone Building Blocks.Link

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline derivatives. (Contextual reference for sulfone synthesis methodologies). Link

  • Google Patents. Process for preparing nitrobenzyl bromides.[1] (Source for precursor synthesis). Link

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(isopropylsulfonyl)methyl]phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for Evaluating a Novel Drug Candidate

Introduction: The Foundational Importance of Physicochemical Properties in Drug Discovery

In the intricate process of developing new medicines, the biological potency of a compound is merely the opening chapter. The ultimate viability of a drug candidate is critically dependent on its physicochemical properties.[1][2] These inherent molecular characteristics dictate a compound's behavior in biological systems and formulation matrices, profoundly influencing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] A molecule with exceptional target affinity may ultimately fail if it possesses poor solubility, inadequate permeability, or chemical instability, preventing it from reaching its therapeutic target or leading to safety concerns.[3]

This guide presents a comprehensive technical strategy for the physicochemical profiling of a new chemical entity, using 4-[(isopropylsulfonyl)methyl]phenylamine as a practical case study. Given the absence of extensive public data on this specific molecule, our approach will mirror the standard operating procedure for any novel candidate emerging from a discovery pipeline: a systematic, empirical determination of its crucial physicochemical parameters using robust, industry-standard methodologies.

The chemical structure of 4-[(isopropylsulfonyl)methyl]phenylamine reveals key functional groups that will guide our characterization strategy:

  • Aromatic Amine (Aniline): A weakly basic moiety, indicating that its charge state, and thus its properties, will be pH-dependent.

  • Sulfonyl Group: A polar, hydrogen-bond accepting feature that will likely enhance aqueous solubility and influence molecular interactions.

  • Isopropyl Group: A nonpolar aliphatic group that contributes to the molecule's lipophilicity.

The balance of these structural elements defines the molecule's overall physicochemical persona. This document will provide a detailed exposition of the experimental protocols for determining its solubility, lipophilicity, ionization constant, solid-state properties, and chemical stability, emphasizing not only the methods themselves but the scientific rationale that justifies their selection and execution.

Aqueous Solubility: The Prerequisite for In Vivo Activity

A drug must be in solution to be absorbed and exert its therapeutic effect, making aqueous solubility a paramount property.[4][5] Insufficient solubility remains a primary reason for the attrition of drug candidates in development pipelines.[6] We will assess two distinct yet complementary forms of solubility: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound, introduced from a dimethyl sulfoxide (DMSO) stock solution, remains in an aqueous buffer.[4][7] It measures the point of precipitation from a supersaturated state and is a vital tool in early drug discovery for rapidly screening large compound libraries and ensuring the integrity of data from in vitro biological assays.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This technique quantifies the light scattered by microscopic particles (precipitate) that form when a DMSO solution of the compound is diluted into an aqueous medium.[8][9]

  • Step 1: Stock Solution Preparation: A 10 mM stock solution of 4-[(isopropylsulfonyl)methyl]phenylamine is prepared in 100% DMSO.

  • Step 2: Compound Titration: In a 384-well microplate, serial dilutions of the DMSO stock are performed to generate a range of concentrations.

  • Step 3: Aqueous Dilution: Using an automated liquid handling system, a small aliquot (e.g., 2 µL) from each well of the DMSO plate is dispensed into a corresponding well of a 384-well clear-bottom assay plate pre-filled with an aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4 (e.g., 98 µL). The final DMSO concentration is kept minimal (e.g., ≤2%) to reduce co-solvent effects.[4]

  • Step 4: Equilibration: The assay plate is agitated for a set period (e.g., 2 hours) at room temperature to allow for any potential precipitation.[10]

  • Step 5: Detection: The plate is analyzed with a laser nephelometer, which measures the intensity of scattered light in each well.

  • Step 6: Data Interpretation: A plot of scattered light intensity versus compound concentration is generated. The kinetic solubility is defined as the concentration at which a distinct increase in light scattering occurs, indicating the onset of precipitation.[8]

Causality and Self-Validation: The use of DMSO stock solutions is a pragmatic necessity for high-throughput screening.[7] Nephelometry provides a direct and sensitive physical measurement of insolubility, lending itself to robust automation. The assay's integrity is maintained by the concurrent analysis of control compounds with established high and low solubility, ensuring system performance and data reliability.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Serial dilution of stock in DMSO plate prep1->prep2 assay1 Dispense DMSO solutions to 384-well plate prep2->assay1 assay2 Add PBS (pH 7.4) to achieve final conc. assay1->assay2 assay3 Incubate for 2h at room temperature assay2->assay3 analysis1 Read plate on laser nephelometer assay3->analysis1 analysis2 Plot light scattering vs. concentration analysis1->analysis2 analysis3 Determine solubility at precipitation point analysis2->analysis3

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of the most stable crystalline form of a compound in a solvent after equilibrium has been reached.[11] While more labor-intensive, this measurement is considered the "gold standard" and is indispensable for lead optimization and formulation development.[10][12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This method directly measures the concentration of a dissolved compound in a saturated solution after prolonged equilibration with an excess of the solid material.[10][11]

  • Step 1: Sample Addition: An excess quantity of solid 4-[(isopropylsulfonyl)methyl]phenylamine (e.g., 1 mg) is added to a glass vial.[12]

  • Step 2: Solvent Addition: A precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) is added.

  • Step 3: Equilibration: The vial is sealed and agitated using a shaker or rotator at a controlled temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure the system reaches equilibrium.[10]

  • Step 4: Phase Separation: The suspension is clarified by high-speed centrifugation or filtration to remove all undissolved solid.

  • Step 5: Analysis: The concentration of the compound in the clear supernatant is accurately quantified using a validated, stability-indicating analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from a known standard.[11]

Causality and Self-Validation: The use of solid starting material ensures the measurement is relevant to the most stable (and typically least soluble) crystal form.[12] The extended incubation time is crucial for achieving a true thermodynamic equilibrium between the solid and solution phases.[10] The specificity and accuracy of HPLC-UV quantification, combined with post-assay analysis of the remaining solid to confirm no change in crystal form has occurred, provides a high degree of confidence in the results.

Lipophilicity: Mastering the Balance Between Permeability and Properties

Lipophilicity describes a molecule's affinity for non-polar, lipid-like environments and is a master regulator of membrane permeability, plasma protein binding, tissue distribution, and metabolism.[13][14] It is quantified by the partition coefficient (LogP) for a neutral molecule, or more relevantly for an ionizable compound, the distribution coefficient (LogD) at a specific pH.[15] For our aniline-containing molecule, the LogD at physiological pH 7.4 is the most critical parameter.

Experimental Protocol: RP-HPLC Method for LogD Determination

The traditional shake-flask method, while accurate, is low-throughput.[14] A method based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, material-sparing, and automatable alternative.[16][17] This technique is based on the principle that a compound's retention on a non-polar HPLC column is directly correlated to its lipophilicity.

  • Step 1: Chromatographic System: A C18 reverse-phase column is used with a mobile phase consisting of an aqueous buffer at the target pH (e.g., 7.4) and an organic modifier like acetonitrile.

  • Step 2: Calibration: A set of 5-7 reference compounds with accurately known LogP/D values that span the expected range of the test compound are selected. Each standard is injected, and its retention time is precisely measured.

  • Step 3: Standard Curve Generation: The known LogP/D values of the standards are plotted against their corresponding retention times. A linear regression of this data establishes the calibration equation for the system.[16]

  • Step 4: Test Compound Analysis: A solution of 4-[(isopropylsulfonyl)methyl]phenylamine is injected into the identical HPLC system, and its retention time is recorded.

  • Step 5: LogD Calculation: The measured retention time of the test compound is used in the calibration equation to calculate its LogD value.[17]

Causality and Self-Validation: The method's validity rests on the strong theoretical and empirical correlation between a solute's partitioning in RP-HPLC and its partitioning between n-octanol and water.[17] The use of a well-chosen, structurally diverse set of calibrants ensures the robustness of the standard curve. The system is continuously validated by including a quality control compound of known LogD in each analytical run to monitor and confirm consistent performance.

Ionization Constant (pKa): Predicting pH-Dependent Behavior

The pKa is the pH at which an ionizable group in a molecule is 50% protonated and 50% deprotonated. For our basic aniline derivative, the pKa dictates its charge state across the physiological pH range, which in turn governs its solubility, permeability, target engagement, and potential for off-target effects.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[18] For compounds with limited aqueous solubility, the use of an organic co-solvent is a common and necessary adaptation.

  • Step 1: Solution Preparation: An accurately weighed sample of 4-[(isopropylsulfonyl)methyl]phenylamine is dissolved in a hydro-organic mixture (e.g., 50:50 methanol:water) to ensure complete dissolution.[19]

  • Step 2: Titration Procedure: The sample solution is placed in a jacketed, temperature-controlled vessel. Using a calibrated combination pH electrode, the solution is titrated with a standardized strong acid (e.g., 0.1 M HCl), added in precise, computer-controlled increments.

  • Step 3: Data Acquisition: The pH of the solution is recorded after each aliquot of titrant is added, generating a complete titration curve.

  • Step 4: pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoid titration curve using specialized software that performs a non-linear regression analysis of the data.[18]

  • Step 5: Extrapolation to Aqueous pKa: The pKa value measured in a co-solvent is an "apparent" pKa. To determine the true aqueous pKa, the experiment is repeated at several different co-solvent concentrations. The resulting apparent pKa values are then plotted against the co-solvent percentage and extrapolated to 0% organic solvent using a validated method such as the Yasuda-Shedlovsky equation.[19]

Causality and Self-Validation: This technique provides a direct, fundamental measurement of a compound's proton-binding affinity. The accuracy is ensured through rigorous calibration of the pH electrode and the use of a standardized titrant. The extrapolation to aqueous conditions is a well-established procedure to correct for the co-solvent's effect on the dielectric constant of the medium and, consequently, on the pKa.[19]

Diagram: Physicochemical Property Inter-relationship

G pKa pKa Solubility Solubility pKa->Solubility affects charge, hence solubility LogD LogD (Lipophilicity) pKa->LogD affects charge, hence partitioning Permeability Permeability Solubility->Permeability must be dissolved to permeate LogD->Permeability influences membrane crossing

Caption: Interdependence of key physicochemical properties.

Melting Point and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API), including its melting point (Tm) and crystalline form, are critical parameters that influence its physical and chemical stability, manufacturability (e.g., milling, compression), and dissolution characteristics.[20][21] The existence of different crystalline forms, known as polymorphism, can significantly impact a drug's bioavailability and must be carefully controlled.[20]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[22][23] It provides a highly accurate determination of the melting point and can detect other phenomena such as glass transitions, desolvation events, and polymorphic transformations.

  • Step 1: Sample Preparation: A small quantity (typically 1-5 mg) of solid 4-[(isopropylsulfonyl)methyl]phenylamine is accurately weighed into a small aluminum DSC pan, which is then hermetically sealed.

  • Step 2: Instrument Configuration: The sample pan, along with an identical empty reference pan, is placed into the DSC instrument's measurement cell.

  • Step 3: Thermal Program: The cell is heated at a controlled, linear rate (e.g., 10°C/minute) across a specified temperature range (e.g., from 25°C to a temperature above the expected melt).[22]

  • Step 4: Data Analysis: The instrument plots the differential heat flow between the sample and reference against temperature. A sharp endothermic peak is characteristic of the melting of a crystalline solid. The melting point (Tm) is typically reported as the onset temperature of this peak, while the area under the peak corresponds to the heat of fusion (ΔHfus).[24]

Causality and Self-Validation: DSC directly measures the energy absorbed during a phase change, providing a definitive value for the melting point.[23] The sharpness and shape of the melting endotherm can also provide qualitative information about the sample's purity and crystallinity. The instrument's temperature and enthalpy scales are regularly calibrated with certified reference materials (e.g., indium) to ensure accuracy and traceability.

Chemical Stability Assessment

A drug substance must remain chemically unchanged during its shelf life to ensure its safety and efficacy.[25] Stability studies are designed to evaluate the molecule's susceptibility to degradation under various environmental conditions, which could lead to loss of potency or the formation of harmful impurities.

Experimental Protocol: Forced Degradation and ICH Stability Studies

A two-pronged approach is used: forced degradation (stress testing) to understand degradation pathways, followed by formal stability studies under ICH-prescribed conditions to determine shelf life.[25][26]

  • Part A: Forced Degradation Study

    • Purpose: To identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.[27][28]

    • Conditions: Separate aliquots of the compound (in solution and as a solid) are exposed to harsh conditions:

      • Hydrolysis: 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic) at elevated temperatures (e.g., 60°C).

      • Oxidation: 3% Hydrogen Peroxide at room temperature.

      • Photolysis: Exposure to a light source emitting both UV and visible radiation according to ICH Q1B guidelines.

      • Thermal Stress: Dry heat (e.g., 80°C).

    • Analysis: Samples are analyzed at various time points by a stability-indicating HPLC-UV method. The goal is to achieve partial (5-20%) degradation to facilitate the identification of degradants, often with the aid of LC-MS.

  • Part B: Accelerated ICH Stability Study

    • Purpose: To predict the long-term stability of the drug substance and support the setting of a re-test period.[25]

    • Storage: Samples of solid 4-[(isopropylsulfonyl)methyl]phenylamine are stored in a controlled environmental chamber under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH .[26]

    • Testing Schedule: Samples are withdrawn and analyzed at specified intervals, typically 0, 1, 3, and 6 months.

    • Analytical Tests: At each time point, samples are tested for critical quality attributes, including appearance, assay (potency), and purity (quantification of any degradation products) using the validated stability-indicating HPLC method.

Causality and Self-Validation: This systematic approach is the global regulatory standard. Forced degradation provides a scientific basis for the development of an analytical method that can reliably separate and quantify the parent compound from its degradation products.[27] The accelerated ICH conditions are scientifically validated to model the effects of long-term storage in a shorter time frame.[25] The use of a fully validated, stability-indicating method is the critical self-validating component of this entire process.

Summary and Data Presentation

The results from this comprehensive characterization are best summarized in a concise table, allowing for rapid assessment against the target product profile and established "drug-like" property guidelines.

Table 1: Summary of Physicochemical Properties for 4-[(isopropylsulfonyl)methyl]phenylamine

PropertyMethodConditionsResult
Kinetic Solubility NephelometryPBS, pH 7.4, 2% DMSOe.g., 75 µM
Thermodynamic Solubility Shake-Flask, HPLC-UVPBS, pH 7.4, 24h @ 25°Ce.g., 50 µM
Lipophilicity (LogD) RP-HPLCpH 7.4e.g., 2.8
Ionization Constant (pKa) Potentiometric TitrationAqueous Extrapolatione.g., 4.2 (Base)
Melting Point (Tm) DSC10°C/mine.g., 185°C (onset)
Accelerated Stability ICH Conditions40°C / 75% RH, 6 monthse.g., >99% Purity

Conclusion

The rigorous, systematic evaluation of physicochemical properties is an indispensable discipline within drug discovery and development. By applying the expert protocols detailed in this guide to our model compound, 4-[(isopropylsulfonyl)methyl]phenylamine, we can construct a robust data package. This information is the bedrock for making informed, data-driven decisions, identifying and mitigating potential developmental risks at an early stage, and guiding medicinal chemistry efforts to optimize a compound's profile. This holistic integration of chemical, analytical, and biopharmaceutical sciences is fundamental to successfully transforming a promising molecule into a safe and effective medicine.[3][29]

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  • Asian Journal of Chemistry (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

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  • ResearchGate (2014). How can one determine log P and pKa for hydrophobic and neutral compounds?. ResearchGate. Available at: [Link]

  • Journal of Visualized Experiments (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link]

  • WHO (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. WHO. Available at: [Link]

  • Elsevier (2014). Determination of the PCM melting temperature range using DSC. Applied Thermal Engineering. Available at: [Link]

  • WHO (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. WHO. Available at: [Link]

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synthesis of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-[(Propane-2-sulfonyl)methyl]aniline

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to this compound, a key building block in contemporary drug discovery and development. The document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the chosen synthetic strategy and reaction conditions. This guide is intended for researchers, medicinal chemists, and process development scientists. The synthesis is presented in a logical, three-step sequence, commencing with commercially available starting materials. Each step is accompanied by a detailed experimental procedure, safety precautions, and a discussion of the underlying chemical principles.

Introduction: The Significance of the Sulfonylmethylaniline Moiety

The this compound scaffold is of significant interest in medicinal chemistry. The sulfone group, with its tetrahedral geometry and strong electron-withdrawing nature, can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The aniline moiety provides a versatile synthetic handle for further chemical modifications, including amide bond formation, which is crucial for constructing a diverse range of pharmacologically active compounds.

This guide details a robust and scalable three-step synthesis of the title compound, beginning with the S-alkylation of propane-2-thiol with 4-nitrobenzyl bromide, followed by oxidation of the resulting sulfide to the corresponding sulfone, and concluding with the reduction of the nitro group to the desired aniline.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence of three key transformations. This approach was chosen for its reliability, high potential yields, and the use of well-established chemical reactions.

Synthetic_Workflow A 4-Nitrobenzyl bromide + Propane-2-thiol B 1-Nitro-4-((isopropylthio)methyl)benzene A->B S-Alkylation (Step 1) C 1-Nitro-4-((isopropylsulfonyl)methyl)benzene B->C Oxidation (Step 2) D 4-((Isopropylsulfonyl)methyl)aniline C->D Reduction (Step 3)

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Nitro-4-[(isopropylthio)methyl]benzene

This initial step involves a nucleophilic substitution reaction where the thiolate anion, generated in situ from propane-2-thiol, displaces the bromide from 4-nitrobenzyl bromide. This reaction is analogous to the Williamson ether synthesis.[1]

Reaction Scheme:

(Image of the chemical reaction for Step 1)

Protocol:

  • To a solution of propane-2-thiol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide or potassium carbonate (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the thiolate anion.

  • Add a solution of 4-nitrobenzyl bromide (1.05 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired sulfide.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.[1]

  • Solvent: Polar aprotic solvents like DMF or polar protic solvents like ethanol are suitable for this S_N2 reaction.

  • Temperature: The initial low temperature helps to control the exothermic reaction upon addition of the alkyl halide.

  • 4-Nitrobenzyl bromide: This starting material is chosen due to the activating effect of the nitro group, which makes the benzylic position more susceptible to nucleophilic attack.

Safety Precautions:

  • 4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[2]

  • Propane-2-thiol has a strong, unpleasant odor and should also be handled in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 2: Synthesis of 1-Nitro-4-[(isopropylsulfonyl)methyl]benzene

The sulfide synthesized in the previous step is oxidized to the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide, often in the presence of a catalytic amount of acid.[1][3]

Reaction Scheme:

(Image of the chemical reaction for Step 2)

Protocol:

  • Dissolve the 1-nitro-4-[(isopropylthio)methyl]benzene (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or a mixture of methanol and dichloromethane.

  • To this solution, add a 30% aqueous solution of hydrogen peroxide (2.2-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows the complete disappearance of the starting material and any sulfoxide intermediate.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess peroxide with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfone, which can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide is a readily available, inexpensive, and environmentally benign oxidizing agent. Using at least two equivalents ensures the complete oxidation of the sulfide to the sulfone, passing through the sulfoxide intermediate.[1][3]

  • Solvent: Acetic acid can act as both a solvent and a catalyst for the oxidation.

  • Work-up: Quenching with a reducing agent is a critical safety step to neutralize any remaining hydrogen peroxide.

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizer and should be handled with care.

  • The reaction can be exothermic, and proper temperature control is necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

(Image of the chemical reaction for Step 3)

Protocol:

  • Dissolve the 1-nitro-4-[(isopropylsulfonyl)methyl]benzene (1.0 eq) from Step 2 in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Reducing Agent and Catalyst: Catalytic hydrogenation with Pd/C is a highly effective and clean method for the reduction of aromatic nitro groups, typically providing high yields and purity.[4]

  • Solvent: Alcohols or ethyl acetate are common solvents for hydrogenation reactions.

  • Celite Filtration: This is a standard procedure to safely and effectively remove the heterogeneous catalyst from the reaction mixture.

Alternative Reduction Method:

An alternative to catalytic hydrogenation is the use of hydrazine hydrate in the presence of a catalyst like Raney nickel. This method is also effective but requires careful handling of hydrazine, which is toxic.[5]

Safety Precautions:

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

  • Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. It should be filtered and handled while wet.

  • If using hydrazine hydrate, it is toxic and should be handled in a fume hood with appropriate PPE.

Data Presentation

StepProductStarting MaterialsKey ReagentsTypical YieldPurity (by HPLC)
11-Nitro-4-[(isopropylthio)methyl]benzene4-Nitrobenzyl bromide, Propane-2-thiolSodium hydroxide, Ethanol85-95%>95%
21-Nitro-4-[(isopropylsulfonyl)methyl]benzene1-Nitro-4-[(isopropylthio)methyl]benzeneHydrogen peroxide, Acetic acid90-98%>97%
3This compound1-Nitro-4-[(isopropylsulfonyl)methyl]benzeneH₂, 10% Pd/C, Methanol>95%>98%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The three-step sequence utilizes well-established and scalable chemical transformations, ensuring high yields and purity of the final product. The provided rationale for the experimental choices and detailed protocols are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

  • JoVE. (2025, May 22). Preparation and Reactions of Sulfides. Retrieved from JoVE: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from Chemistry Steps: [Link]

  • Canadian Science Publishing. (n.d.). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Retrieved from Canadian Science Publishing: [Link]

  • Wiley Online Library. (n.d.). Synthesis of sulfonyl halides. Retrieved from Wiley Online Library: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from Chemistry LibreTexts: [Link]

  • PMC. (n.d.). Isopropyl 4-aminobenzoate. Retrieved from PMC: [Link]

  • Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
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An In-depth Technical Guide to 4-[(Propane-2-sulfonyl)methyl]aniline: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. These scaffolds are the foundational components from which complex, high-value molecules are constructed. 4-[(Propane-2-sulfonyl)methyl]aniline, also known as 4-((isopropylsulfonyl)methyl)aniline, represents a quintessential example of such a scaffold. It synergistically combines two highly valuable functional groups: a primary aniline and an isopropyl sulfonyl methyl moiety. The aniline group serves as a versatile synthetic handle for a multitude of chemical transformations, while the sulfonyl group acts as a powerful modulator of physicochemical properties, offering a strong hydrogen bond acceptor and a metabolically robust, electron-withdrawing feature.[1]

This technical guide provides an in-depth exploration of this compound, CAS 635702-61-3. We will delve into its chemical identity, propose a robust synthetic pathway with detailed protocols, analyze its spectroscopic signature, and discuss its potential applications, particularly as a precursor in drug discovery programs. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural attributes.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. This section outlines the key identifiers and predicted physicochemical characteristics of this compound.

1.1. Nomenclature and Structure

  • Systematic IUPAC Name: 4-((isopropylsulfonyl)methyl)aniline

  • CAS Number: 635702-61-3

  • Molecular Formula: C₁₀H₁₅NO₂S

  • Molecular Weight: 213.30 g/mol

  • Chemical Structure:

    
    (A representative 2D structure image would be placed here in a full document)
    

1.2. Physicochemical Data

The properties in the table below are calculated based on established computational models and comparison with structurally similar molecules, such as 4-(tert-butylsulfonyl)aniline.[2][3] These values are essential for predicting solubility, permeability, and potential behavior in biological systems.

PropertyValueSource/Method
Molecular Weight 213.30 g/mol Calculated
XLogP3 ~1.0 - 1.5Predicted
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from -SO₂)Calculated
Monoisotopic Mass 213.08235 DaPredicted[3]
Appearance White to off-white solidPredicted Analog

Section 2: Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of CAS 635702-61-3 is sparse, a logical and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway leverages common starting materials and robust reactions, ensuring high yield and purity.

2.1. Proposed Retrosynthetic Analysis

The core strategy involves the construction of the C-S bond followed by the reduction of a nitro group to the target aniline. This sequence is generally preferred because the electron-donating aniline group can interfere with certain sulfonylation reactions, whereas the strongly deactivating nitro group is compatible and directs electrophilic substitution.

G Target 4-((isopropylsulfonyl)methyl)aniline Intermediate1 1-((isopropylsulfonyl)methyl)-4-nitrobenzene Target->Intermediate1 Nitro Reduction StartingMaterial1 4-Nitrobenzyl bromide Intermediate1->StartingMaterial1 Nucleophilic Substitution (SN2) StartingMaterial2 Sodium propan-2-sulfinate Intermediate1->StartingMaterial2 Nucleophilic Substitution (SN2)

Caption: Retrosynthetic pathway for 4-((isopropylsulfonyl)methyl)aniline.

2.2. Forward Synthesis Workflow

The synthesis proceeds in two key steps:

  • Nucleophilic Substitution: 4-Nitrobenzyl bromide is reacted with sodium propane-2-sulfinate. The sulfinate anion acts as a soft nucleophile, readily displacing the bromide to form the C-S bond, yielding 1-((isopropylsulfonyl)methyl)-4-nitrobenzene.

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the final product.[4]

G Start 4-Nitrobenzyl bromide Sodium propan-2-sulfinate Step1 Step 1: Sulfone Formation NaSO₂(CH(CH₃)₂) DMF, 60°C Start:f0->Step1:in Start:f1->Step1:in Intermediate 1-((isopropylsulfonyl)methyl)-4-nitrobenzene Step1:out->Intermediate:in Step2 Step 2: Nitro Reduction H₂, Pd/C Methanol Intermediate:out->Step2:in Product 4-((isopropylsulfonyl)methyl)aniline Step2:out->Product:in

Caption: Forward synthesis workflow diagram.

2.3. Detailed Experimental Protocol

Trustworthiness: This protocol incorporates standard purification and analytical steps to validate the identity and purity of the intermediates and final product at each stage.

Step 1: Synthesis of 1-((isopropylsulfonyl)methyl)-4-nitrobenzene

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl bromide (10.8 g, 50 mmol) and sodium propane-2-sulfinate (7.0 g, 55 mmol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Stir the mixture at 60 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol will yield the pure intermediate as a pale yellow solid.

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 4-((isopropylsulfonyl)methyl)aniline

  • Catalyst Setup: In a hydrogenation vessel, place the intermediate from Step 1 (9.7 g, 40 mmol) and 10% Palladium on Carbon (500 mg, ~5 mol%).

  • Solvent Addition: Add 150 mL of methanol.[4]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature. The reaction is typically complete within 3-5 hours, which can be confirmed by monitoring the cessation of hydrogen uptake.

  • Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the target compound, 4-((isopropylsulfonyl)methyl)aniline, which can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Validation: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Spectroscopic Analysis

The structural elucidation of the title compound relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known chemical shifts and fragmentation patterns of analogous structures.[5][6][7]

TechniquePredicted Data
¹H NMR δ (ppm): ~6.8-7.2 (d, 2H, Ar-H ortho to CH₂), ~6.5-6.7 (d, 2H, Ar-H ortho to NH₂), ~4.2 (s, 2H, -CH₂-SO₂), ~3.8 (br s, 2H, -NH₂), ~3.1 (sept, 1H, -CH(CH₃)₂), ~1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~148 (C-NH₂), ~130 (CH ortho to NH₂), ~120 (C-CH₂), ~115 (CH ortho to CH₂), ~60 (Ar-CH₂-SO₂), ~52 (-CH(CH₃)₂), ~16 (-CH(CH₃)₂)
Mass Spec (ESI+) m/z: 214.0896 [M+H]⁺, 236.0715 [M+Na]⁺
IR Spectroscopy ν (cm⁻¹): 3400-3300 (N-H stretch), 1300-1250 (asymmetric SO₂ stretch), 1150-1100 (symmetric SO₂ stretch)

Section 4: Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating advanced molecules with potential therapeutic applications.

4.1. Role as a Synthetic Intermediate

The molecule's bifunctional nature makes it an ideal starting point for library synthesis. The aniline moiety can undergo a wide array of reactions, including:

  • Amide bond formation[8]

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions[9]

  • Buchwald-Hartwig and other cross-coupling reactions

These transformations allow for the rapid diversification of the core structure, enabling the exploration of a vast chemical space in the search for new drug candidates.[10][11]

4.2. The Sulfonyl Group in Drug Design

The isopropyl sulfonyl group is a critical pharmacophoric element. Its primary roles include:

  • Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bond Acceptor: The two oxygen atoms are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.[1]

  • Solubility Modulation: The polar nature of the sulfonyl group can enhance the aqueous solubility of the parent molecule.

A prominent example of a drug containing a related sulfonamide aniline scaffold is Pazopanib , a multi-tyrosine kinase inhibitor.[12][13][14] Although structurally more complex, Pazopanib's design highlights the value of the sulfonamide/sulfonyl aniline motif in targeting protein kinases, a critical class of drug targets in oncology.

G cluster_0 Core Scaffold cluster_1 Synthetic Handles cluster_2 Potential Applications Scaffold 4-((isopropylsulfonyl)methyl)aniline Aniline Aniline (-NH₂) Amidation, Coupling, etc. Scaffold->Aniline Sulfonyl Sulfonyl (-SO₂-) H-Bond Acceptor, Polar Group Scaffold->Sulfonyl KinaseInhibitors Kinase Inhibitors Aniline->KinaseInhibitors Builds complexity Antivirals Antiviral Agents Aniline->Antivirals OtherTherapeutics Other Therapeutics Aniline->OtherTherapeutics Sulfonyl->KinaseInhibitors Improves PK/PD

Caption: Role as a versatile drug discovery building block.

Section 5: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. The safety information provided is based on guidelines for structurally related aniline and sulfonyl compounds.[15][16][17][18]

  • General Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

Conclusion

This compound (CAS 635702-61-3) is a well-designed molecular scaffold with significant potential for application in drug discovery and chemical synthesis. Its combination of a reactive aniline handle and a property-modulating sulfonyl group makes it a valuable tool for chemists. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and an analysis of its potential applications. By understanding and applying the principles outlined here, researchers can effectively integrate this compound into their synthetic programs to accelerate the development of novel and impactful molecules.

References

  • (Reference details for a represent
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  • PubChem. (n.d.). 4-methyl-N-(propan-2-yl)aniline. Retrieved from [Link]

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  • Preprints.org. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemical structure of Pazopanib hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

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Spectroscopic Characterization of 4-[(Propane-2-sulfonyl)methyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-[(Propane-2-sulfonyl)methyl]aniline. In the dynamic landscape of drug discovery and materials science, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering in-depth analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Leveraging spectral data from closely related analogs, this guide offers a predictive framework for the interpretation of experimental results, grounded in fundamental principles of spectroscopic analysis. Furthermore, it outlines standardized, field-proven protocols for data acquisition, ensuring the generation of reliable and reproducible spectroscopic data.

Introduction: The Structural Significance of this compound

This compound is a unique molecule that incorporates three key functional moieties: a primary aromatic amine (aniline), an isopropyl group, and a sulfonylmethyl linker. The aniline group is a common pharmacophore and a versatile synthetic handle for further chemical modifications[1]. The isopropylsulfonyl group, with its specific steric and electronic properties, can significantly influence the molecule's conformation and its interactions with biological targets. The methylene bridge provides flexibility, separating the sulfonyl group from the aromatic ring.

Given its potential as a building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is essential for its identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed roadmap for this characterization.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The predicted chemical shifts (in ppm, relative to a TMS standard) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Comparative Analysis
Aromatic (Ha)~ 6.7Doublet2HProtons ortho to the -NH₂ group are expected to be shielded. In 4-isopropylaniline, these protons appear at δ 6.66[2][3]. The electron-withdrawing sulfonyl group will likely cause a slight downfield shift.
Aromatic (Hb)~ 7.2Doublet2HProtons meta to the -NH₂ group will be less shielded. In 4-isopropylaniline, these protons appear at δ 7.00[2][3]. The inductive effect of the sulfonylmethyl group will likely shift these further downfield.
Methylene (-CH₂-)~ 4.3Singlet2HThe methylene protons are adjacent to the electron-withdrawing sulfonyl group and the aromatic ring, leading to a significant downfield shift.
Methine (-CH-)~ 3.2Septet1HThe methine proton of the isopropyl group will be split into a septet by the six adjacent methyl protons. In 4-isopropylaniline, this proton appears at δ 2.82[2][3]. The remote sulfonyl group may have a minor deshielding effect.
Amine (-NH₂)~ 3.8Broad Singlet2HThe chemical shift of amine protons is variable and depends on concentration and solvent. In 4-isopropylaniline, it is observed at δ 3.56[2][3].
Methyl (-CH₃)~ 1.3Doublet6HThe six equivalent methyl protons of the isopropyl group will be split into a doublet by the adjacent methine proton. In 4-isopropylaniline, these protons appear at δ 1.21[2][3].

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
Aromatic (C-NH₂)~ 148The carbon atom attached to the nitrogen is expected to be significantly deshielded. In 4-isopropylaniline, this carbon appears at δ 145.6[2][4].
Aromatic (CH, ortho to -NH₂)~ 115These carbons are shielded by the electron-donating amine group. In 4-isopropylaniline, they are found at δ 115.0[2][4].
Aromatic (CH, meta to -NH₂)~ 129These carbons will be less shielded than the ortho carbons. In 4-isopropylaniline, they appear at δ 127.1[2][4].
Aromatic (C-CH₂SO₂)~ 130The ipso-carbon attached to the sulfonylmethyl group will be deshielded. In 4-(methylsulfonyl)aniline, the carbon attached to the sulfonyl group is at δ 144.5[5]. The methylene spacer will reduce this effect.
Methylene (-CH₂-)~ 60The methylene carbon is directly attached to the electron-withdrawing sulfonyl group, causing a significant downfield shift.
Methine (-CH-)~ 53The methine carbon of the isopropyl group.
Methyl (-CH₃)~ 16The methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key vibrational frequencies are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3450 - 3350Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine[6].
C-H Stretch (Aromatic)3100 - 3000Characteristic stretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Stretching vibrations of the C-H bonds in the isopropyl and methylene groups.
C=C Stretch (Aromatic)1620 - 1580In-plane stretching vibrations of the aromatic ring.
N-H Bend1650 - 1580Scissoring vibration of the primary amine.
S=O Stretch1350 - 1300 and 1160 - 1120Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group[7].
C-N Stretch1340 - 1250Stretching vibration of the aromatic carbon-nitrogen bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): The nominal molecular weight of C₁₀H₁₆N₂O₂S is 228.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 228.

  • High-Resolution Mass Spectrometry (HRMS): For an exact mass, HRMS would be the technique of choice. The expected [M+H]⁺ ion would have a calculated m/z of 229.0956.

  • Key Fragmentation Patterns:

    • Loss of the isopropyl group: A significant fragment would likely be observed at m/z 186, corresponding to the loss of the isopropyl radical (•CH(CH₃)₂).

    • Benzylic cleavage: Cleavage of the bond between the methylene group and the sulfonyl group could lead to a fragment at m/z 106, corresponding to the 4-aminobenzyl cation.

    • Formation of the isopropylsulfonyl cation: A fragment at m/z 107 corresponding to [CH(CH₃)₂SO₂]⁺ might be observed.

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Shimming Shim the magnetic field to homogeneity Spectrometer->Shimming Tuning Tune and match the probe for ¹H and ¹³C frequencies Shimming->Tuning H1_Acquire Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) Tuning->H1_Acquire C13_Acquire Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay) Tuning->C13_Acquire FT Fourier Transform the FID H1_Acquire->FT C13_Acquire->FT Phasing Phase the spectrum FT->Phasing Baseline Apply baseline correction Phasing->Baseline Referencing Reference the spectrum to TMS (0 ppm) Baseline->Referencing Integration Integrate ¹H signals Referencing->Integration ¹H only PeakPicking Peak pick both spectra Referencing->PeakPicking Final Spectra for Analysis Final Spectra for Analysis PeakPicking->Final Spectra for Analysis

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR[8]. Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope[9].

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

IR Spectroscopy Workflow

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_analysis_ir Data Analysis Clean Clean the ATR crystal (e.g., with isopropanol) Background Acquire a background spectrum of the empty crystal Clean->Background Sample_IR Place a small amount of solid sample onto the crystal Background->Sample_IR Pressure Apply pressure using the anvil Sample_IR->Pressure Acquire_Scan Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Pressure->Acquire_Scan Process_Scan The instrument software automatically ratios the sample scan to the background Acquire_Scan->Process_Scan Label_Peaks Label significant absorption bands Process_Scan->Label_Peaks Compare Compare with reference spectra or predicted values Label_Peaks->Compare Final Annotated Spectrum Final Annotated Spectrum Compare->Final Annotated Spectrum

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Protocol Details:

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded.

  • Sample Analysis: A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure anvil. The sample spectrum is then acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Interpretation: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-HRMS) Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Solution Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Acidify Acidify the solution slightly (e.g., with 0.1% formic acid) to promote protonation ([M+H]⁺) Solution->Acidify Infusion Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) Acidify->Infusion Tune_MS Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) Infusion->Tune_MS Acquire_MS Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range Tune_MS->Acquire_MS Identify_MplusH Identify the [M+H]⁺ ion Acquire_MS->Identify_MplusH Calculate_Formula Use the accurate mass to calculate the elemental composition Identify_MplusH->Calculate_Formula Identify_Fragments Analyze for characteristic fragment ions Identify_MplusH->Identify_Fragments Final Report Final Report Calculate_Formula->Final Report

Caption: Workflow for ESI-HRMS data acquisition.

Protocol Details:

  • Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile. The addition of a small amount of acid (e.g., formic acid) will facilitate the formation of the protonated molecule, [M+H]⁺.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Optimize the source parameters to achieve a stable and strong signal. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition. Analyze the spectrum for any significant fragment ions.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging predictive analysis based on structurally similar compounds, researchers can confidently interpret experimental data. The detailed, standardized protocols for NMR, IR, and MS data acquisition outlined herein are designed to ensure the generation of high-quality, reproducible results, which are fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Supporting Information for a scientific article. (Note: While the specific article is not cited, the general format and content of supporting information documents were reviewed for typical experimental details).
  • Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". Available at: (A specific URL was not provided in the search results, but the content was reviewed).
  • Supporting information for "Synthesis of the pyrene derivative". Preprints.org. Available at: (A specific URL was not provided in the search results, but the content was reviewed).
  • PubChem. 4-Isopropylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information - MPG.PuRe. (Note: A general supporting information document from the Max Planck Society's repository was reviewed for standard NMR practices). Available at: (A specific URL was not provided in the search results, but the content was reviewed).
  • PubChem. 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0155270).
  • ChemicalBook. 4-Isopropyl-3-methylaniline synthesis. Available at: (A specific URL was not provided in the search results, but the content was reviewed for synthetic context).
  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

  • Scribd. IR spectrum of 4-methylaniline_Selected. Available at: [Link]

  • Alpaipars. NMR spectroscopy in pharmacy. Available at: (A specific URL was not provided in the search results, but the content was reviewed for principles of NMR).
  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]

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potential applications of 4-[(Propane-2-sulfonyl)methyl]aniline in research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Propane-2-sulfonyl)methyl]aniline (Correct CAS: 635702-61-3 ) is a high-value pharmacophore intermediate primarily utilized in the synthesis of ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists . These small molecules are critical in the development of next-generation therapeutics for autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

This guide provides a rigorous technical analysis of the molecule's application, detailing its synthesis, mechanistic role in ligand-binding domains (LBD), and experimental protocols for its incorporation into drug scaffolds.

Technical Note: CAS Number Correction

CRITICAL ALERT: The CAS number 1150271-23-0 is frequently misattributed to this compound in some commercial databases. That CAS actually corresponds to tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate.

  • Target Molecule: this compound

  • Correct CAS: 635702-61-3

  • Structure: Aniline core with a para-positioned isopropylsulfonylmethyl group.

Part 1: Molecular Profile & Mechanistic Significance

The "Anchor" Moiety in Drug Design

In medicinal chemistry, the (isopropylsulfonyl)methyl group serves a dual function: metabolic stability and hydrophobic anchoring .

  • Metabolic Stability: Unlike thioethers (sulfides), the sulfone group (

    
    ) is already fully oxidized, preventing rapid metabolic clearance via S-oxidation by cytochrome P450 enzymes.
    
  • Lipophilicity Balance: The isopropyl group adds necessary bulk to fill hydrophobic pockets within the ROR

    
    t LBD without rendering the molecule insoluble.
    
  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, often interacting with backbone amides or water networks within the receptor active site.

Structural Comparison
FeatureIsopropyl Sulfone (Target)tert-Butyl SulfoneSulfonamide
Steric Bulk Moderate (Flexible)High (Rigid)Low to Moderate
Metabolic Stability HighHighHigh
H-Bond Potential Acceptor onlyAcceptor onlyDonor & Acceptor
Primary Use ROR

t Inverse Agonists
KMO InhibitorsGeneral Kinase Inhibitors

Part 2: Validated Synthesis Protocol

This protocol outlines the synthesis of this compound starting from 4-nitrobenzyl bromide. The pathway prioritizes S-alkylation selectivity over O-alkylation (a common side reaction with sulfinates).

Workflow Diagram

SynthesisPath Start 4-Nitrobenzyl Bromide (CAS 100-11-8) Inter Intermediate: 4-Nitrobenzyl Isopropyl Sulfone Start->Inter Step 1: S_N2 Substitution Reflux (EtOH/H2O) Reagent Sodium Isopropyl Sulfinate (Nucleophile) Reagent->Inter Product Product: This compound (CAS 635702-61-3) Inter->Product Step 2: Reduction (Fe/NH4Cl or H2/Pd)

Figure 1: Two-step synthetic pathway ensuring regioselective sulfone formation.

Step 1: Nucleophilic Substitution (Formation of Sulfone)

Objective: Displace the benzylic bromide with the isopropyl sulfinate anion.

  • Reagents: 4-Nitrobenzyl bromide (1.0 eq), Sodium propane-2-sulfinate (1.2 eq).

  • Solvent: Ethanol/Water (3:1). Rationale: Water helps solubilize the sodium salt, while ethanol dissolves the organic bromide. The polar protic solvent shell shields the oxygen of the sulfinate, favoring S-attack (soft nucleophile) over O-attack.

  • Protocol:

    • Dissolve 4-nitrobenzyl bromide in ethanol at 60°C.

    • Add sodium propane-2-sulfinate dissolved in minimal water dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

    • Cool to 0°C. The sulfone intermediate often precipitates. Filter and wash with cold water.

Step 2: Nitro Reduction (Formation of Aniline)

Objective: Reduce the nitro group to the primary amine without reducing the sulfone.

  • Method: Iron powder reduction (Bechamp reduction) is preferred over catalytic hydrogenation if halogen substituents are present elsewhere on the ring, though H2/Pd-C is cleaner for this specific intermediate.

  • Protocol (Fe/NH4Cl Method):

    • Suspend the sulfone intermediate in Ethanol/Water (5:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

    • Heat to 80°C with vigorous stirring for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and recrystallize from Ethanol/Hexane.

Part 3: Application in ROR t Drug Discovery

The primary utility of this aniline is as a "Right-Hand Side" (RHS) fragment in the construction of biaryl amide ROR


t modulators.
Pharmacophore Mapping

In the crystal structures of ROR


t complexed with inverse agonists (e.g., PDB: 4ZJW), the ligand binding domain accommodates the sulfone moiety in a specific sub-pocket.
  • The Amide Linker: The aniline nitrogen forms a critical amide bond with a biaryl acid (the "Left-Hand Side"). This amide acts as a hinge.

  • The Sulfone Tail: The (propane-2-sulfonyl)methyl group extends into a hydrophobic channel near Phe506 and His479 . The sulfone oxygens can stabilize the "collapsed" conformation of Helix 12 (H12), which is the hallmark of inverse agonism (preventing co-activator recruitment).

Mechanism of Action Diagram

RORgt_Binding H12 Helix 12 (H12) (Active Conformation) Pocket Hydrophobic Pocket (Phe506, Leu509) AnilineN Aniline Nitrogen (Amide Linker) AnilineN->H12 Destabilizes Sulfone Isopropyl Sulfone Group (The Anchor) Sulfone->Pocket Hydrophobic Fit & H-Bonding InverseAgonism Inverse Agonism: Block Co-activator Recruitment Sulfone->InverseAgonism Stabilizes Inactive State

Figure 2: Mechanistic role of the sulfone moiety in ROR


t inverse agonism.
Coupling Protocol (General)

To utilize this intermediate in library synthesis:

  • Activation: Convert the partner carboxylic acid (e.g., a biaryl acid) to an acid chloride (using SOCl2) or activate with HATU/DIPEA.

  • Coupling: React with this compound in DMF or DCM.

  • Purification: The sulfone group renders the product sufficiently polar for easy separation from non-polar byproducts via flash chromatography.

References

  • Chemical Identity & Properties

    • Source: PubChem. "4-[(Propan-2-ylsulfonyl)methyl]aniline".
    • URL:[Link]

  • ROR

    
    t Inverse Agonist Structural Biology: 
    
    • Title: Discovery of biaryl carboxylamides as potent ROR gamma inverse agonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (2015).
    • URL:[Link]

  • Sulfone Synthesis Methodology

    • Title: Synthesis of Sulfones via Reaction of Sulfin
    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 658.

    • URL:[Link]

  • Related Intermediate (CAS Confusion Clarification)

    • Title: tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS 1150271-23-0).[2]

    • Source: Sigma-Aldrich Product Sheet.

Sources

The Emergence of a Key Pharmacophore: A Technical Guide to 4-[(Propane-2-sulfonyl)methyl]aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the sulfonyl group has garnered significant attention for its ability to act as a potent electron-withdrawing group, engage in strong hydrogen bonding interactions, and impart favorable metabolic stability. When coupled with the versatile aniline scaffold, a powerful pharmacophore is born. This guide provides an in-depth technical exploration of a noteworthy example: 4-[(Propane-2-sulfonyl)methyl]aniline and its derivatives, compounds that are increasingly recognized for their potential in drug discovery. While a detailed historical record of its initial synthesis remains elusive in publicly accessible literature, its emergence is intrinsically linked to the broader exploration of sulfonyl-containing anilines as valuable building blocks in the quest for novel therapeutics.

Physicochemical Properties and Structural Attributes

The unique characteristics of this compound and its analogs stem from the interplay between the electron-donating amino group and the strongly electron-withdrawing isopropylsulfonylmethyl substituent. This electronic push-pull system influences the reactivity of the aromatic ring and the physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C10H14BrNO2S
Molecular Weight 292.2 g/mol
CAS Number 1894408-61-7
Synonym 2-bromo-4-((isopropylsulfonyl)methyl)aniline
Appearance White to light yellow crystalline powder (predicted)[1]
Purity ≥ 95%

The presence of the sulfonyl group significantly impacts the molecule's polarity and solubility. The tetrahedral geometry of the sulfonyl group, combined with the steric bulk of the isopropyl group, can also play a crucial role in directing molecular interactions and influencing binding affinity with biological targets.[2]

Strategic Synthesis: A Plausible Retrosynthetic Approach

A plausible multi-step synthesis for a derivative, 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline, is outlined below. The rationale for this pathway lies in the reliable and well-documented nature of each transformation, ensuring a high probability of success in a laboratory setting.

Experimental Protocol: Synthesis of 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline

Step 1: Protection of the Aniline

The initial step involves the protection of the reactive amino group of a suitable starting material, such as 4-methylaniline, to prevent unwanted side reactions during subsequent transformations. Acetylation is a common and effective method.

  • Materials: 4-methylaniline, Acetic anhydride, Sodium acetate, Water.

  • Procedure:

    • Dissolve 4-methylaniline in water.

    • Add sodium acetate, followed by the slow addition of acetic anhydride with vigorous stirring.

    • Continue stirring until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Bromination of the Aromatic Ring

With the amino group protected, the aromatic ring can be selectively brominated at the position ortho to the activating acetylamino group.

  • Materials: N-(4-methylphenyl)acetamide, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve N-(4-methylphenyl)acetamide in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain N-(2-bromo-4-methylphenyl)acetamide.[3][4]

Step 3: Radical Bromination of the Methyl Group

The methyl group is then functionalized via a radical bromination reaction, preparing it for the introduction of the sulfonyl moiety.

  • Materials: N-(2-bromo-4-methylphenyl)acetamide, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

  • Procedure:

    • Suspend N-(2-bromo-4-methylphenyl)acetamide in carbon tetrachloride.

    • Add NBS and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture with irradiation from a light source until the reaction is complete.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield N-(2-bromo-4-(bromomethyl)phenyl)acetamide.

Step 4: Nucleophilic Substitution with Isopropylthiolate

The benzylic bromide is then displaced by a suitable sulfur nucleophile, in this case, sodium propane-2-thiolate.

  • Materials: N-(2-bromo-4-(bromomethyl)phenyl)acetamide, Sodium propane-2-thiolate, Ethanol.

  • Procedure:

    • Prepare sodium propane-2-thiolate by reacting propane-2-thiol with sodium ethoxide in ethanol.

    • Add the solution of N-(2-bromo-4-(bromomethyl)phenyl)acetamide in ethanol to the thiolate solution.

    • Stir the reaction mixture at room temperature.

    • Remove the solvent and partition the residue between water and an organic solvent. Dry and concentrate the organic layer to obtain N-(2-bromo-4-((isopropylthio)methyl)phenyl)acetamide.

Step 5: Oxidation to the Sulfone

The sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent.

  • Materials: N-(2-bromo-4-((isopropylthio)methyl)phenyl)acetamide, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure:

    • Dissolve the sulfide in dichloromethane and cool in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with a sodium bicarbonate solution, dry the organic layer, and concentrate to yield N-(2-bromo-4-((isopropylsulfonyl)methyl)phenyl)acetamide.

Step 6: Deprotection of the Amine

The final step is the hydrolysis of the acetamide protecting group to reveal the target aniline.

  • Materials: N-(2-bromo-4-((isopropylsulfonyl)methyl)phenyl)acetamide, Hydrochloric acid, Water, Sodium hydroxide.

  • Procedure:

    • Reflux the acetamide in aqueous hydrochloric acid.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to yield 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Radical Bromination cluster_step4 Step 4: Nucleophilic Substitution cluster_step5 Step 5: Oxidation cluster_step6 Step 6: Deprotection start 4-Methylaniline step1 N-(4-methylphenyl)acetamide start->step1 Acetic Anhydride step2 N-(2-bromo-4-methylphenyl)acetamide step1->step2 NBS step3 N-(2-bromo-4-(bromomethyl)phenyl)acetamide step2->step3 NBS, BPO step4 N-(2-bromo-4-((isopropylthio)methyl)phenyl)acetamide step3->step4 NaS-iPr step5 N-(2-bromo-4-((isopropylsulfonyl)methyl)phenyl)acetamide step4->step5 m-CPBA step6 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline step5->step6 HCl, H2O

Plausible synthetic route for 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline.

Applications in Drug Discovery and Development

The 4-(alkylsulfonyl)aniline moiety is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[5] The rationale for its use lies in the ability of the sulfonyl group to act as a bioisostere for other functional groups, such as carboxylic acids or amides, while offering distinct electronic and steric properties.

Anti-inflammatory Agents

A significant area of application for sulfonyl aniline derivatives is in the development of anti-inflammatory drugs. The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and potentially improve their selectivity for cyclooxygenase-2 (COX-2) over COX-1, which could lead to a reduction in gastrointestinal side effects.[5][6] The sulfonyl group is thought to mimic the carboxylic acid moiety of traditional NSAIDs in binding to the active site of the COX enzyme.

Kinase Inhibitors

The sulfonyl group is also a prevalent feature in the design of kinase inhibitors, a critical class of drugs for cancer therapy. The strong hydrogen bonding capacity of the sulfone can facilitate crucial interactions within the ATP-binding pocket of various kinases. While direct evidence for this compound in this context is limited, the broader class of sulfonyl anilines serves as key intermediates in the synthesis of potent kinase inhibitors.

Applications cluster_apps Therapeutic Applications cluster_rationale Molecular Rationale Core This compound Scaffold AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory COX-2 Inhibition KinaseInhibitors Kinase Inhibitors Core->KinaseInhibitors ATP-Binding Site Interaction EWG Electron Withdrawing Group Core->EWG MetabolicStability Metabolic Stability Core->MetabolicStability Bioisostere Bioisosteric Replacement Core->Bioisostere HBonding Hydrogen Bond Acceptor AntiInflammatory->HBonding KinaseInhibitors->HBonding

Key applications and molecular rationale for the use of the scaffold.

Conclusion

This compound and its derivatives represent a valuable class of compounds for drug discovery and development. While their specific history is not extensively documented, their synthesis can be reliably achieved through established chemical transformations. The unique combination of an aniline core and a sulfonylmethyl substituent provides a versatile platform for the design of novel therapeutics, particularly in the areas of anti-inflammatory agents and kinase inhibitors. As our understanding of structure-activity relationships continues to evolve, it is anticipated that this scaffold will find even broader applications in the pursuit of innovative medicines.

References

  • MilliporeSigma. 2-bromo-4-[(propane-2-sulfonyl)methyl]aniline. Available from: [Link]

  • MDPI. A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Available from: [Link]

  • Chemspace. 4-methyl-3-(propane-2-sulfinyl)aniline - C10H15NOS | CSCS00012871979. Available from: [Link]

  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

  • PubChem. 4-methyl-N-(propan-2-yl)aniline. Available from: [Link]

  • PubMed. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Available from: [Link]

  • PubChemLite. 4-(2-methylpropane-2-sulfonyl)aniline (C10H15NO2S). Available from: [Link]

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available from: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]

  • MDPI. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. Available from: [Link]

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within drug discovery and materials science.[1][2] The introduction of alkyl substituents onto the aniline nitrogen atom is a critical strategy for modulating the physicochemical and pharmacological properties of molecules, including their potency, selectivity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of 4-[(Propane-2-sulfonyl)methyl]aniline, a versatile building block characterized by a nucleophilic amino group and a potent, electron-withdrawing sulfonyl moiety.[3] We present detailed mechanistic insights, step-by-step experimental protocols for two primary methodologies—reductive amination and direct alkylation—and a comparative analysis to guide researchers in selecting the optimal strategy. This guide is designed for chemists and drug development professionals, emphasizing experimental causality, safety, and reproducibility.

Introduction and Strategic Overview

This compound is a valuable intermediate in medicinal chemistry. Its structure features a primary arylamine, which serves as a key synthetic handle, and a para-substituted isopropylsulfonylmethyl group. This sulfonyl group is a strong electron-withdrawing substituent that significantly reduces the basicity and nucleophilicity of the aniline nitrogen compared to electron-rich anilines.[3] This attenuated reactivity necessitates carefully optimized conditions for successful N-alkylation.

The choice of N-alkylation strategy is paramount and depends on the desired product, the nature of the alkylating agent, and the required selectivity. The most common challenges in aniline alkylation are controlling the degree of substitution (mono- vs. di-alkylation) and managing the reactivity of the alkylating agent.[4]

This guide will focus on two robust and widely adopted methods:

  • Reductive Amination: A highly selective method for mono-N-alkylation that proceeds via an imine intermediate, using aldehydes or ketones as the alkyl source.[1][5][6] It is often the preferred method due to its high selectivity and broad functional group tolerance.[6][7]

  • Direct Alkylation with Alkyl Halides: A classical SN2 approach that, while straightforward, often requires careful control to prevent over-alkylation.[4][8]

Additionally, we will briefly discuss modern catalytic "borrowing hydrogen" methods as a green chemistry alternative.[9][10][11]

Mechanistic Considerations: The "Why" Behind the Protocols

A foundational understanding of the underlying reaction mechanisms is crucial for troubleshooting and adapting these protocols to new substrates.

Reductive Amination

This one-pot process involves two key stages: the formation of an imine (or iminium ion) and its subsequent reduction.

G cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction Aniline Aniline (R'-NH2) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde/Ketone (R''-C(O)-R''') Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine -H2O H2O H2O Reducer Reducing Agent (e.g., NaBH(OAc)3) Imine->Reducer Reduction Product N-Alkylated Product (R'-NH-CHR''R''') Reducer->Product

Caption: The two-stage mechanism of reductive amination.

Causality: The reaction is highly selective for mono-alkylation because the resulting secondary amine product is significantly less reactive towards the carbonyl compound than the starting primary amine. Mild, hydride-based reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often chosen because they are selective for the iminium ion over the carbonyl starting material, preventing the wasteful reduction of the aldehyde or ketone.[1][6]

Direct Alkylation via Nucleophilic Substitution

This reaction follows a classical SN2 pathway where the lone pair of the aniline nitrogen attacks the electrophilic carbon of an alkyl halide.

G Aniline Aniline (Ar-NH2) TransitionState SN2 Transition State Aniline->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Base Base (e.g., K2CO3) Product1 Mono-alkylated Product (Ar-NH-R) TransitionState->Product1 Product2 Di-alkylated Product (Ar-NR2) Product1->Product2 Further Alkylation (major side reaction)

Caption: SN2 mechanism for direct N-alkylation of aniline.

Causality: A base is required to neutralize the hydrohalic acid (HX) byproduct formed during the reaction. If not neutralized, the acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The primary drawback of this method is that the mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event and the formation of undesired di-alkylated byproducts.[4] Careful control of stoichiometry and reaction conditions is essential to minimize this outcome.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with isobutyraldehyde to yield N-isobutyl-4-[(propane-2-sulfonyl)methyl]aniline.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound213.305.01.0
Isobutyraldehyde72.116.01.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.51.5
1,2-Dichloroethane (DCE)-50 mL-
Acetic Acid, Glacial60.050.50.1
Saturated Aqueous NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.067 g, 5.0 mmol).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (50 mL) and stir until the solid is fully dissolved. To this solution, add isobutyraldehyde (0.55 mL, 6.0 mmol) followed by a catalytic amount of glacial acetic acid (29 µL, 0.5 mmol).[1]

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10-15 minutes. The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.[2]

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N-isobutyl-4-[(propane-2-sulfonyl)methyl]aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details the reaction of this compound with benzyl bromide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound213.305.01.0
Benzyl Bromide171.045.51.1
Potassium Carbonate (K₂CO₃), anhydrous138.2110.02.0
Acetonitrile (ACN)-50 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.067 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add acetonitrile (50 mL) and stir the suspension. Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC. Be vigilant for the formation of a second, less polar spot corresponding to the di-benzylated product.

  • Work-up: Upon consumption of the starting material (typically 6-18 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography, carefully separating the mono- and di-alkylated products.

Method Comparison and Data Summary

FeatureReductive AminationDirect Alkylation with Alkyl Halide
Selectivity Excellent for mono-alkylation.[5][7]Prone to over-alkylation, yielding di-alkylated byproducts.[4]
Substrate Scope Broad; utilizes a vast range of commercially available aldehydes and ketones.Limited to substrates with suitable leaving groups (e.g., halides, tosylates).
Reaction Conditions Generally mild (room temperature).[5]Often requires heating; conditions can be harsher.
Byproducts Minimal; main byproduct from the reducing agent is benign.Stoichiometric amounts of salt waste are generated.
Green Chemistry Good atom economy; however, uses stoichiometric hydride reagents and solvents.Poor atom economy due to salt formation. Alkyl halides are often toxic.[4]
Typical Yields Good to excellent (70-95%), depending on substrate.Variable (40-80% for mono-product), requires careful optimization.

Advanced & Greener Alternative: "Borrowing Hydrogen" Catalysis

A more sustainable approach to N-alkylation utilizes alcohols as alkylating agents in a process known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4][11][12]

G Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde 1. Dehydrogenation Imine Imine (Ar-N=CHR) Aldehyde->Imine 2. Condensation Amine Aniline (Ar-NH2) Amine->Imine Product N-Alkylated Amine (Ar-NH-CH2R) Imine->Product 3. Hydrogenation H2O H2O Imine->H2O Catalyst [M-H] Catalyst_Empty [M] Catalyst->Catalyst_Empty - H2 (to Imine) Catalyst_Empty->Catalyst + H2 (from Alcohol)

Caption: Catalytic cycle for N-alkylation via "Borrowing Hydrogen".

This elegant, atom-economical process uses a transition metal catalyst (e.g., based on Ru, Ir, or Mn) to temporarily "borrow" hydrogen from an alcohol, oxidizing it to an aldehyde in situ.[9][10][11] The aldehyde then undergoes reductive amination with the aniline, and the borrowed hydrogen is returned in the final reduction step. The only byproduct is water, making it an environmentally benign alternative.[9]

Safety and Handling Precautions

Professional laboratory safety practices must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Alkylating Agents: Many alkylating agents, such as benzyl bromide, are lachrymatory, toxic, and potential carcinogens.[13][14][15] Handle these reagents exclusively in a certified chemical fume hood.

  • Hydride Reagents: Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with acidic solutions in an uncontrolled manner.

  • Solvents: Dichloromethane and 1,2-dichloroethane are regulated solvents and suspected carcinogens. Minimize exposure and handle within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Segregate halogenated and non-halogenated waste streams.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (reductive amination).2. Insufficiently reactive alkyl halide.3. Starting aniline protonated by acid.1. Use a fresh bottle of NaBH(OAc)₃.2. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI.3. Ensure an adequate amount of base is present in the direct alkylation protocol.
Significant Di-Alkylation Product 1. Mono-alkylated product is more reactive.2. Stoichiometry of alkylating agent is too high.3. Prolonged reaction time or high temperature.1. Switch to the reductive amination protocol, which is selective for mono-alkylation.2. Use a strict 1.0-1.1 equivalents of the alkyl halide.3. Monitor the reaction closely by TLC and stop it upon consumption of the starting material.
Formation of Alcohol Byproduct Reduction of the aldehyde/ketone starting material in reductive amination.This indicates the reducing agent is too reactive. NaBH(OAc)₃ is usually selective, but if this is an issue, ensure the imine formation step is allowed sufficient time (1-2 hours) before adding the reductant.
Difficult Purification Products have similar polarity (e.g., starting material and product, or mono- and di-alkylated products).1. Optimize the chromatography eluent system using TLC.2. Consider derivatization of the unreacted primary amine with an agent like phthalic anhydride to form an acid, which can be easily separated by extraction.[16]

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA Portal. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PubMed Central (PMC). [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed. [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization (PAHO). [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Safe Handling of Chemotherapy for Pharmacists. U.S. Pharmacist. [Link]

  • Buchwald -Hartwig Amination. OpenOChem Learn. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • OCCUPATIONAL HEALTH & SAFETY. Government of Saskatchewan. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Method of separating alkyl anilines.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. Pharmacy Times. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central (PMC). [Link]

  • Process for the selective alkylation of an aniline.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center (DTIC). [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PubMed Central (PMC). [Link]

  • Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. [Link]

Sources

acylation reactions of 4-[(isopropylsulfonyl)methyl]phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Acylated 4-[(isopropylsulfonyl)methyl]phenylamine Derivatives

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the N-acylation of 4-[(isopropylsulfonyl)methyl]phenylamine. This key intermediate is of significant interest in medicinal chemistry and drug development, and its derivatization via acylation is a critical step in the synthesis of numerous target molecules. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis. We will explore three primary acylation methodologies: using acyl chlorides, acid anhydrides, and carboxylic acids via peptide coupling reagents.

Introduction: The Significance of 4-[(isopropylsulfonyl)methyl]phenylamine and its Acylated Analogs

4-[(Isopropylsulfonyl)methyl]phenylamine serves as a crucial building block in modern drug discovery. The phenylsulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. The N-acyl sulfonamide group, in particular, is often employed as a bioisostere for carboxylic acids.[1][2] This substitution can offer significant advantages, including comparable acidity (pKa values of 3.5–4.5), similar hydrogen bonding geometries, and enhanced stability against metabolic hydrolysis.[1][2]

The acylation of the primary amine on the phenyl ring is a pivotal transformation, allowing for the introduction of diverse chemical functionalities. This derivatization is key to modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target engagement. The electron-withdrawing nature of the (isopropylsulfonyl)methyl group deactivates the aniline nitrogen slightly, making it less nucleophilic than simple aniline. This requires careful consideration of reaction conditions to achieve efficient acylation.

General Principles of N-Acylation

The N-acylation of anilines is a fundamental nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This process is typically facilitated by a base, which serves to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride).

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Proton Abstraction Aniline R'-NH₂ (Aniline) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral inv1 Aniline->inv1 AcylChloride R-CO-Cl (Acyl Chloride) AcylChloride->Tetrahedral AcylChloride->inv1 Base Base Byproduct Base-H⁺ + Cl⁻ Base->Byproduct Base->Byproduct 3. Neutralization Product R'-NH-CO-R (Amide) Tetrahedral->Product inv2 Tetrahedral->inv2 2. Collapse inv1->Tetrahedral inv2->Base generates H⁺ inv2->Product

Caption: General mechanism of N-acylation of an aniline with an acyl chloride.

Protocol 1: Acylation using Acyl Chlorides

This is the most common and often most efficient method for acylating anilines. Acyl chlorides are highly reactive electrophiles. The choice of base is critical; non-nucleophilic bases like triethylamine (TEA) or pyridine are preferred to avoid competition with the aniline nucleophile.

Rationale and Causality
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.

  • Base: Triethylamine (TEA) is a standard choice. It is a sufficiently strong base to scavenge the HCl produced but is sterically hindered, reducing its potential for acting as a nucleophile. Pyridine can also be used and may sometimes catalyze the reaction, but it is more nucleophilic and can be harder to remove during work-up.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Detailed Experimental Protocol

Materials:

  • 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[3][4]

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Acylation using Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides, making them suitable for reactions where a milder acylating agent is desired. The reaction can be run with or without a catalyst, although a base or an acid catalyst is often employed to increase the reaction rate.[1][2]

Rationale and Causality
  • Reactivity: The lower reactivity of anhydrides can lead to higher selectivity and fewer side reactions.

  • Byproduct: The byproduct is a carboxylic acid, which is less corrosive than HCl. If a base like TEA is used, it will form a salt with this carboxylic acid byproduct.

  • Catalysis: A catalytic amount of an acid like sulfuric acid can protonate the anhydride, making it more electrophilic and accelerating the reaction.[2] Alternatively, a base can be used as described in Protocol 1.

Detailed Experimental Protocol

Materials:

  • 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.)

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.2 eq.)

  • Pyridine or Acetonitrile as solvent

  • Optional: Sulfuric acid (catalytic, ~3 mol%) or Triethylamine (1.5 eq.)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.) in the chosen solvent (e.g., acetonitrile for the acid-catalyzed method, or DCM/pyridine for the base-mediated method).

  • Reagent Addition:

    • Acid-Catalyzed: Add the acid anhydride (1.2 eq.) followed by a catalytic amount of concentrated sulfuric acid (3 mol%).[2]

    • Base-Mediated: Add TEA (1.5 eq.) followed by the dropwise addition of the acid anhydride (1.2 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish. Monitor by TLC for 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used as a solvent, remove most of it under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Wash the organic layer thoroughly with saturated NaHCO₃ solution to remove the carboxylic acid byproduct and any acid catalyst.

    • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification & Characterization: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization as described in Protocol 1. Characterize the final product.

Protocol 3: Amide Coupling with Carboxylic Acids

This method is invaluable when the corresponding acyl chloride or anhydride is unstable, not commercially available, or difficult to prepare. It involves activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate that is then attacked by the amine.

Rationale and Causality
  • Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.

  • Additives: An additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives trap the reactive intermediate to form an activated ester, which minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.[5]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to neutralize any acids present and facilitate the reaction.

Workflow_Diagram Start Start: 4-[(isopropylsulfonyl)methyl]phenylamine + Acylating Agent + Base/Catalyst Reaction Reaction in Anhydrous Solvent (e.g., DCM, THF) Monitor by TLC Start->Reaction Workup Aqueous Work-up (Wash with acid, base, brine) Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Product Final Product: N-Acylated Derivative Purification->Product

Caption: A typical experimental workflow for N-acylation reactions.

Detailed Experimental Protocol

Materials:

  • 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • DIPEA (Diisopropylethylamine) (2.0-3.0 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the 4-[(isopropylsulfonyl)methyl]phenylamine (1.0 eq.) to the activated mixture, followed by the addition of DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash extensively with water to remove DMF and water-soluble byproducts (like the urea from EDC).

    • Wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization: Filter, concentrate, and purify the crude product as described in Protocol 1. Characterize the final product.

Data Presentation and Troubleshooting

The success of the acylation can be influenced by the nature of the acylating agent. Below is a summary table of representative conditions.

Acylating AgentProtocolBase / CatalystTypical SolventTemp. (°C)Time (h)Typical Yield
Acetyl Chloride1TriethylamineDCM0 to RT2-4>90%
Benzoyl Chloride1Pyridine/TEADCM/THF0 to RT4-1285-95%
Acetic Anhydride2H₂SO₄ (cat.)AcetonitrileRT to 506-1880-95%
Carboxylic Acid3EDC/HOBt/DIPEADMF/DCMRT12-2470-90%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete Insufficiently reactive acylating agent; Steric hindrance; Deactivated amine.Increase reaction temperature; Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride); Use a catalyst (e.g., DMAP with anhydrides); Increase reaction time.
Low Yield Incomplete reaction; Product loss during work-up; Side reactions.Ensure starting materials are pure and dry; Optimize reaction time and temperature; Ensure pH is correct during aqueous washes to prevent product loss.
Multiple spots on TLC (side products) Di-acylation (unlikely but possible); Reaction with solvent; Impure starting materials.Use a slight excess of the amine instead of the acylating agent; Ensure solvent is anhydrous and non-reactive; Purify starting materials before reaction.

References

  • N‐acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]

  • A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.Google Patents.
  • Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central (PMC), NIH. Available at: [Link]

  • 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science. Available at: [Link]

  • Uracil substituted phenyl sulfamoyl carboxamides.Google Patents.
  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. PubMed. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central (PMC), NIH. Available at: [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Value of the 4-[(Propane-2-sulfonyl)methyl]aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Incorporation of 4-[(Propane-2-sulfonyl)methyl]aniline in the Development of Bioactive Molecules

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. This compound has emerged as a versatile and highly valuable scaffold for the synthesis of novel therapeutic agents.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of two key functional groups: the aniline moiety and the isopropylsulfonylmethyl group.

The aniline -NH2 group serves as a highly reactive and synthetically tractable handle, providing a straightforward point of attachment for constructing a wide array of more complex molecular architectures through amide bond formations, N-arylations, and other transformations.[1] Concurrently, the sulfonyl group (-SO2-) is a cornerstone of contemporary drug design.[3][4] Its strong electron-withdrawing nature, tetrahedral geometry, and capacity to act as a potent hydrogen bond acceptor allow it to significantly influence the physicochemical properties and biological activity of a parent molecule.[1][5] This moiety can enhance binding affinity to biological targets, improve pharmacokinetic profiles (such as solubility and metabolic stability), and is a privileged structure found in a multitude of approved drugs, including anti-inflammatory, anticancer, and antibacterial agents.[6][7][8]

This guide provides a comprehensive overview of the strategic incorporation of this compound into bioactive molecules, detailing its properties, synthetic methodologies, and applications, complete with field-proven experimental protocols for the research scientist.

Physicochemical and Structural Characteristics

Understanding the inherent properties of this compound is fundamental to its effective application. The interplay between the basic aniline nitrogen and the polar, non-ionizable sulfonyl group dictates its behavior in both reaction flasks and biological systems.

PropertyDataSignificance in Drug Design
Molecular Formula C₁₀H₁₅NO₂SProvides the elemental composition.[1]
Molecular Weight 213.30 g/mol Falls within the range for "lead-like" molecules, suitable for further elaboration without violating Lipinski's Rule of Five.[1]
Appearance White to light yellow crystalline powderBasic solid-state characterization.[2]
Key Functional Groups Primary Aromatic Amine, SulfoneThe amine is a key synthetic handle for covalent modification; the sulfone acts as a hydrogen bond acceptor and modulates electronics and solubility.[1]
Predicted XlogP ~1.0 - 1.2Indicates a moderate lipophilicity, which is often a good starting point for balancing aqueous solubility and membrane permeability.[9][10]
Hydrogen Bond Donors 1 (from -NH₂)The amine group can participate in crucial hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2 (from -SO₂)The two sulfonyl oxygens are strong hydrogen bond acceptors, critical for anchoring the molecule in a protein's binding pocket.[5]

Core Synthetic Strategies for Incorporation

The primary amino group of this compound is the principal site for synthetic elaboration. The following section details the most common and robust methods for incorporating this scaffold into larger, more complex molecules.

Amide Bond Formation: The Workhorse Reaction

The most direct method for integrating the aniline scaffold is through the formation of an amide bond by coupling with a carboxylic acid or its activated derivative. This is one of the most reliable and widely used reactions in medicinal chemistry.

Causality Behind the Method: Standard amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the aniline's amino group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at 0°C initially to control the exothermic activation step and then allowed to warm to room temperature to ensure complete conversion.

cluster_input Inputs cluster_reagents Reagents cluster_process Process cluster_output Output Aniline This compound Coupling Nucleophilic Attack & Coupling @ RT Aniline->Coupling Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation @ 0°C Acid->Activation Reagents EDC, HOBt, DIPEA Reagents->Activation Solvent Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Activated Ester Product Target Amide Molecule Coupling->Product

Caption: Workflow for Amide Bond Formation.

Reductive Amination: Forging Alkyl-Aryl Amines

To create a more flexible secondary amine linkage, reductive amination provides an efficient route by reacting the aniline with an aldehyde or ketone.

Causality Behind the Method: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the aniline and the carbonyl compound, typically under mildly acidic conditions. A selective, mild reducing agent such as sodium triacetoxyborohydride (STAB) is employed because it is stable enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the in-situ formed iminium ion. STAB is preferred over harsher reagents like sodium borohydride for its selectivity and tolerance of mild acidity.

cluster_input Inputs cluster_reagents Reagents cluster_process Process cluster_output Output Aniline This compound Imine_Formation Iminium Ion Formation (in situ) Aniline->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reagents Sodium Triacetoxyborohydride (STAB) Reduction Hydride Reduction of Iminium Reagents->Reduction Solvent Solvent (e.g., DCE, THF) Solvent->Imine_Formation Imine_Formation->Reduction Iminium Intermediate Product Target Secondary Amine Reduction->Product cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Mechanism of Action Arachidonic_Acid Arachidonic Acid (from cell membrane) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) (Mediate Inflammation & Pain) PGH2->Prostaglandins Drug Molecule with This compound COX2 COX-2 Enzyme Drug->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 Pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of derivatives using this compound.

Protocol 1: Synthesis of N-(4-((isopropylsulfonyl)methyl)phenyl)benzamide via EDC Coupling

Objective: To form an amide bond between this compound and benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add benzoic acid (1.05 eq) and dissolve in anhydrous DCM.

  • Add this compound (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5 minutes. Rationale: This controls the initial exotherm from the activation of the carboxylic acid.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess DIPEA, and the base wash removes unreacted benzoic acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide product.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

Objective: To synthesize N-benzyl-4-((isopropylsulfonyl)methyl)aniline by reacting the parent aniline with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar and nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (~0.1 eq). Rationale: The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting materials.

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure secondary amine.

Characterization:

  • Verify the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

References

  • Benchchem. (n.d.). 4-(2-Methylpropane-2-sulfonyl)aniline|CAS 86810-81-3.
  • Al-Soud, Y. A., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed.
  • Al-Soud, Y. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate.
  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Chem-Impex. (n.d.). 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.
  • Al-Masoudi, N. A. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed.
  • Kumar, R., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate.
  • Kumar, R., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Chen, L., et al. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science.
  • PubChemLite. (n.d.). 4-methanesulfonyl-n-(propan-2-yl)aniline (C10H15NO2S).
  • PubChemLite. (n.d.). 4-(2-(methylsulfonyl)propan-2-yl)aniline (C10H15NO2S).
  • Zhang, L., et al. (2015). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed.

Sources

analytical methods for quantification of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for the quantification of 4-[(Propane-2-sulfonyl)methyl]aniline (also known as 4-(Isopropylsulfonylmethyl)aniline), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Lapatinib .

Due to the presence of the primary aniline moiety, this compound is classified as a Potential Genotoxic Impurity (PGI) . Consequently, analytical strategies must address two distinct needs:

  • High-Concentration Assay (HPLC-UV): For yield optimization and purity assessment during synthesis (Process Control).

  • Trace-Level Quantification (LC-MS/MS): For monitoring ppm-level residues in the final Drug Substance (Lapatinib Ditosylate) to meet ICH M7 regulatory limits.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Aniline ring + Sulfone linker + Isopropyl groupDual polarity: Basic amine (polar) and Sulfone (polar/H-bond acceptor).
Molecular Weight 213.30 g/mol Monoisotopic Mass: 213.[1]08. Target [M+H]⁺ = 214.1 .
pKa (Aniline) ~4.0 - 4.6At pH < 3, the amine is protonated (

), reducing retention on C18 but improving peak shape.
Solubility Moderate in MeOH/ACN; Low in waterSample diluents must contain at least 50% organic solvent to prevent precipitation.
UV Max ~245 nm, ~205 nm245 nm is preferred for selectivity; 205 nm for high sensitivity (but higher noise).

Analytical Decision Framework

The following decision tree illustrates the selection of the appropriate methodology based on the analytical limit required.

AnalyticalStrategy Start Sample Type Process Synthesis Intermediate (>98% Purity) Start->Process DrugSubstance Final API (Trace Impurity <20 ppm) Start->DrugSubstance MethodA Method A: HPLC-UV (Broad Range) Process->MethodA High Conc. MethodB Method B: LC-MS/MS (High Sensitivity) DrugSubstance->MethodB Low Conc. ActionA Quantify Yield Check Purity MethodA->ActionA ActionB PGI Compliance (ICH M7) MethodB->ActionB

Figure 1: Analytical workflow selection based on the stage of drug development.

Method A: HPLC-UV Protocol (Process Control)

Objective: Routine purity analysis and assay of the intermediate. Rationale: A C18 column with acidic mobile phase is chosen to ensure the aniline moiety remains protonated, preventing secondary interactions with silanols (tailing) while maintaining sufficient retention via the sulfone/aromatic group.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Vol: 5 µL.

  • Detection: 245 nm (Reference 360 nm).

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Solvent B: Acetonitrile (ACN).

Gradient Program
Time (min)% Solvent A% Solvent B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1 mg/mL).[3]

  • Working Standard: Dilute Stock 1:10 with mobile phase initial conditions (Conc: 100 µg/mL).

  • Filtration: Filter through 0.22 µm PTFE or Nylon filter before injection.

Method B: LC-MS/MS Protocol (Trace PGI Analysis)

Objective: Quantification of this compound at ppm levels in Lapatinib matrix. Rationale: The method utilizes Multiple Reaction Monitoring (MRM) for high selectivity. The transition relies on the cleavage of the sulfone group to generate a stable benzyl cation.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Settings (Optimized)
  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50 / 60 psi

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)DP (V)CE (eV)Mechanism
214.1 (

)
106.1 (Quant)6025Loss of

+

(Benzyl cation formation)
214.1 172.0 (Qual)6015Loss of Isopropyl (

)
Protocol: Trace Extraction from API
  • Matrix Prep: Weigh 50 mg of Lapatinib API.

  • Dissolution: Dissolve in 1.0 mL of DMSO (Lapatinib is soluble; the impurity is also soluble).

  • Precipitation/Dilution: Add 9.0 mL of ACN:Water (50:50) containing 0.1% Formic Acid.

    • Note: If Lapatinib precipitates, centrifuge at 10,000 rpm for 10 min. The impurity will remain in the supernatant.

  • Injection: Inject 2 µL of the supernatant.

Method Validation & Troubleshooting

Validation Criteria (ICH Q2(R1))
  • Linearity:

    
     over 0.5 – 100 ng/mL range (LC-MS).
    
  • LOD/LOQ: Expect LOD ~0.1 ng/mL; LOQ ~0.5 ng/mL.

  • Recovery: Spike API samples at 10 ppm level. Acceptable range: 80-120%.

Troubleshooting Guide
  • Peak Tailing: Usually caused by interaction between the aniline amine and residual silanols on the column.

    • Fix: Increase buffer ionic strength (add 10mM Ammonium Formate) or use a "base-deactivated" column (e.g., XBridge).

  • Carryover: Anilines can stick to injector needles.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

Mechanistic Workflow Diagram

The following diagram details the LC-MS/MS fragmentation logic used for specific detection.

MassSpecLogic Molecule This compound MW: 213.3 ESI ESI Source (+) Protonation Molecule->ESI Precursor Precursor Ion [M+H]+ = 214.1 m/z ESI->Precursor Collision Collision Cell (Q2) CID Fragmentation Precursor->Collision Fragment1 Product Ion (Quant) m/z 106.1 (Benzyl Cation) Collision->Fragment1 High Energy Fragment2 Product Ion (Qual) m/z 172.0 (Loss of Isopropyl) Collision->Fragment2 Low Energy

Figure 2: ESI-MS/MS fragmentation pathway for MRM transition selection.

References

  • European Medicines Agency (EMA). "Assessment Report: Tyverb (Lapatinib)." Procedure No. EMEA/H/C/000795. (Discusses impurity limits and synthetic intermediates). Link

  • International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (Regulatory basis for aniline quantification). Link

  • Dorkoosh, F. et al. "Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products."[4] Journal of Chromatographic Science, 2015.[4] (Basis for chromatographic conditions). Link

  • BenchChem. "4-(2-Methylpropane-2-sulfonyl)aniline Analytical Data." (Structural analog reference for solubility and UV profile). Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Propane-2-sulfonyl)methyl]aniline, a key intermediate in pharmaceutical synthesis. The described isocratic reverse-phase HPLC method utilizing UV detection is designed for accuracy, precision, and high-throughput analysis in research and quality control environments. The causality behind the selection of chromatographic conditions is discussed to provide a foundational understanding for potential method adjustments.

Introduction

This compound is a synthetic intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The molecule's structure incorporates both a primary aromatic amine and a sulfonyl moiety, which contribute to its chemical properties.[1] The aniline group provides a basic character and a chromophore for UV detection, while the sulfonyl group adds polarity. A reliable analytical method is essential to ensure the quality and consistency of this starting material. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic amines and sulfonamides due to its sensitivity, specificity, and reproducibility.[2][3][4] This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₁₅NO₂S

    • Molecular Weight: 213.30 g/mol [1]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is basic and will be protonated at acidic pH. It also serves as a strong chromophore for UV detection.

    • Sulfonyl Group (-SO₂-): This is a polar, electron-withdrawing group that influences the molecule's overall polarity and solubility.[1]

  • Predicted Properties:

    • pKa: The pKa of the anilinic proton is estimated to be in the range of 4-5, typical for anilines. This is a critical parameter for selecting the mobile phase pH to ensure a consistent ionization state and good peak shape.

    • UV Absorbance: Aromatic amines typically exhibit strong UV absorbance between 230 and 280 nm. The maximal absorbance (λmax) should be experimentally determined for optimal sensitivity.

    • Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO. Its solubility in aqueous solutions will be pH-dependent.

HPLC Method Development and Rationale

The selection of the HPLC parameters is based on the physicochemical properties of this compound and established chromatographic principles for similar molecules.[5][6]

Chromatographic Workflow

The overall analytical process is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Selection of Chromatographic Conditions
ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the moderately polar analyte through hydrophobic interactions. This column dimension offers a good balance between resolution and analysis time.[4][7]
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer (pH 3.0) ensures the aniline group is protonated, leading to a single ionic species and preventing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation and reasonable run times.
Detection UV at 254 nmAromatic amines have strong absorbance in the UV region. 254 nm is a common wavelength that provides good sensitivity for this class of compounds. For optimal results, the λmax should be experimentally determined.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient for the elution of the analyte and any potential impurities.

Experimental Protocols

Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Buffer, 40:60).

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared buffer.

    • Degas the mobile phase by sonication or helium sparging before use.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence with the prepared standard and sample solutions.

  • Inject the standards first to establish the calibration curve, followed by the samples.

Data Analysis and System Suitability

System Suitability

To ensure the validity of the analytical results, perform system suitability tests before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (n=5) ≤ 2.0%
Quantification

The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve of the peak area versus the concentration of the standards.

Method Validation and Performance

The proposed method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Typical Performance Characteristics
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it suitable for routine quality control and research applications. The detailed rationale behind the method development allows for informed troubleshooting and adaptation if necessary.

References

  • Kim, Y., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Tzivou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Academia.edu. Available at: [Link]

  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. Available at: [Link]

  • Dołhań, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Papadopoulos, E., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]

  • Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-[(Propane-2-sulfonyl)methyl]aniline. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this important synthetic intermediate.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted aniline containing two key functional groups: a basic primary amine (-NH₂) and a polar, non-basic sulfonylmethyl group. This bifunctional nature dictates its chemical behavior and presents specific challenges during purification. Crude samples can contain a variety of impurities, including unreacted starting materials, reagents, and side-products from synthesis, such as oxidation products which often lead to discoloration.[1] The primary objectives of purification are to remove these contaminants while maximizing the recovery of the desired compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored solid/oil. What are the likely impurities I need to remove?

A1: The identity of impurities is intrinsically linked to the synthetic route used. However, for substituted anilines like this, common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a corresponding nitro-aromatic precursor or another aniline derivative.

  • Oxidation Products: Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities. This is a frequent cause of the dark brown or black appearance of crude samples.[1]

  • Side-Products: Incomplete reactions or competing reaction pathways can lead to by-products. For instance, if the synthesis involves the reduction of a nitro group, intermediates like azoxybenzene and azobenzene can form.[2]

  • Residual Reagents and Solvents: Acids, bases, or catalysts used in the reaction may persist in the crude product.

Q2: What is the most robust initial purification strategy for this compound?

A2: For a basic compound like an aniline, an acid-base extraction is an exceptionally effective first step.[3][4] This technique leverages the basicity of the aniline nitrogen to separate it from neutral, acidic, and non-basic impurities. The aniline is protonated with a dilute acid to form a water-soluble anilinium salt, which partitions into the aqueous phase. After separating the layers, the aqueous phase is basified to regenerate the pure, water-insoluble aniline, which can then be extracted back into an organic solvent.[5][6] This method is excellent for removing non-basic starting materials and many colored oxidation by-products.

Q3: I performed an acid-base extraction, but my product still shows impurities on a TLC plate. What should I do next?

A3: If impurities persist, it suggests they have similar basicity to your target compound or were not fully removed. The two most effective secondary purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method if your product is a solid and a suitable solvent can be found. It is scalable and can yield highly pure crystalline material.[7]

  • Column Chromatography: This is the most powerful technique for separating compounds with very similar properties. However, it requires careful optimization to be successful with anilines.[8]

Q4: How do I select the best solvent for recrystallizing this compound?

A4: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[7] Given the molecule's polarity, alcohols like ethanol or methanol, or a mixed solvent system like ethanol/water, are excellent starting points.[1][7]

To screen for a solvent:

  • Place a small amount of your crude product (20-30 mg) in a test tube.

  • Add a few drops of the chosen solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If not, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[7]

Q5: My compound streaks badly during silica gel chromatography, resulting in poor separation. How can I prevent this?

A5: This is a classic problem when purifying basic amines on standard silica gel. Silica has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to the basic aniline, causing significant tailing or "streaking".[9][10]

There are two highly effective solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base, such as 0.5-1% triethylamine (Et₃N) , to your eluent (e.g., ethyl acetate/hexanes).[8] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline product to travel through the column cleanly.

  • Use an Alternative Stationary Phase: Employ a stationary phase with a less acidic surface. Amine-functionalized silica (KP-NH) or basic alumina are excellent alternatives that minimize the problematic acid-base interactions.[10]

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used for dissolution.[7]2. The product has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution.2. Ensure thorough cooling in an ice bath. If yield is still low, consider a different solvent system.3. Pre-heat the filter funnel and flask before hot filtration.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated with significant impurities.[11]2. The cooling process was too rapid.3. The melting point of the compound is lower than the solvent's boiling point.1. Perform an additional purification step (e.g., chromatography) before recrystallization.2. Allow the solution to cool slowly and undisturbed. Try scratching the inside of the flask with a glass rod to induce crystallization.[7]3. Re-dissolve the oil in a small amount of fresh hot solvent and attempt a slower cooling cycle.
Persistent Color After Purification 1. Highly conjugated, colored impurities are co-purifying with the product.2. Trace metal contamination.1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.2. Ensure all glassware is scrupulously clean.
Poor Separation in Column Chromatography 1. The eluent system lacks sufficient selectivity.2. The column was overloaded with crude material.3. The column was packed improperly, leading to channeling.1. Systematically test different solvent ratios using TLC to find the optimal eluent for separation.2. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).3. Ensure the silica is packed as a uniform, homogenous slurry without air bubbles.

Visualized Workflows and Logic

A logical approach is critical for efficient purification. The following decision tree outlines a recommended strategy.

Purification_Decision_Tree start Crude this compound extraction Perform Acid-Base Extraction start->extraction tlc_check1 Analyze Purity by TLC extraction->tlc_check1 is_solid Is Product a Solid? tlc_check1->is_solid Impure tlc_check2 Analyze Final Purity tlc_check1->tlc_check2 Pure recrystallize Recrystallize is_solid->recrystallize Yes chromatography Perform Column Chromatography (with Et3N or Amine-Silica) is_solid->chromatography No (Oil) recrystallize->tlc_check2 chromatography->tlc_check2 end Pure Product tlc_check2->end Pure

Caption: Decision tree for selecting a purification strategy.

The acid-base extraction workflow is a cornerstone of aniline purification.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase crude 1. Dissolve Crude Product (Aniline + Neutral Impurities) acid 2. Add Dilute Acid (e.g., 1M HCl) neutral_impurities 4. Isolate & Discard Neutral Impurities final_product_org 7. Extract Pure Aniline anilinium_salt 3. Separate Aqueous Layer (Anilinium Salt) acid->anilinium_salt Aniline protonated, moves to aq. phase base 5. Add Base (e.g., NaOH) to Regenerate Aniline anilinium_salt->base base->final_product_org Aniline deprotonated, moves to org. phase waste 6. Aqueous Waste

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic aniline product from neutral or acidic impurities.[4]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of EtOAc for every 5 g of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[5]

  • Layer Separation: Allow the layers to separate. The desired product is now protonated as an anilinium salt in the bottom aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. The top organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the aqueous layer containing the anilinium salt in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution is strongly alkaline (test with pH paper, pH > 10). The free aniline may precipitate or form an oily layer.

  • Re-extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of EtOAc). Shake vigorously to extract the purified aniline back into the organic layer.

  • Isolate Product: Drain the aqueous layer and discard. Wash the organic layer with brine (1 x 30 mL) to remove residual water. Drain the organic layer into a clean flask, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization from an Ethanol/Water Mixture

This protocol is effective for purifying solid anilines when a single solvent is not ideal.[7]

Materials:

  • Impure this compound

  • Ethanol (EtOH)

  • Deionized water

  • Erlenmeyer flask, heating source (hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid completely.

  • Induce Saturation: While maintaining the boil, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals thoroughly under vacuum or in a desiccator to remove all traces of solvent.

References

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? [Online discussion]. Available: [Link]

  • Qin, W., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3008-3015. Available: [Link]

  • University of California, Davis. (n.d.). Exp 6 - Extraction. Chem 2BH Honors Lab Manual. Available: [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Available: [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available: [Link]

  • University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available: [Link]

  • ScienceMadness.org. (2018, June 8). Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. [Online forum post]. Available: [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Online forum post]. Available: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-[(isopropylsulfonyl)methyl]phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(isopropylsulfonyl)methyl]phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of 4-[(isopropylsulfonyl)methyl]phenylamine, presented in a question-and-answer format.

Low or No Product Yield

Question: My reaction is yielding very little or no 4-[(isopropylsulfonyl)methyl]phenylamine. What are the likely causes and how can I improve the yield?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Sulfonylating Agent Integrity: Sulfonyl chlorides, common precursors, are susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive sulfonic acid.[1] Always use a fresh bottle or a properly stored (under inert atmosphere, desiccated) sulfonyl chloride.[1] To confirm its activity, a small-scale test reaction with a reliable amine can be performed.

  • Amine Reactivity: The aniline derivative's nucleophilicity is key. Ensure the starting aniline is pure and free from contaminants that might interfere with the reaction.

  • Stoichiometry: An excess of the amine or the sulfonylating agent might be necessary depending on the specific reaction conditions. A common starting point is a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonylating agent.

2. Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.[1] Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred to prevent hydrolysis of the sulfonyl chloride.

  • Base Selection: The choice of base is critical for scavenging the acid (e.g., HCl) generated during the reaction.[1]

    • Pyridine: Can act as both a base and a nucleophilic catalyst. However, at elevated temperatures, it can lead to unwanted side reactions.[1]

    • Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base that is effective at scavenging acid without competing in the reaction.[1]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in polar aprotic solvents.

  • Temperature Control: Many sulfonylation reactions are exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can help control the reaction rate and minimize the formation of byproducts.[1] Subsequently, allowing the reaction to warm to room temperature is often sufficient for completion.[1]

dot

Caption: Troubleshooting workflow for low product yield.

Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Di-sulfonylation: If the starting aniline has more than one reactive site, or under harsh reaction conditions, di-sulfonylation can occur. This can be minimized by using a milder base, controlling the stoichiometry of the sulfonylating agent, and maintaining a low reaction temperature.

  • Oxidation: Anilines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to colored impurities.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2]

  • Hydrolysis of Sulfonyl Chloride: As mentioned, hydrolysis of the sulfonyl chloride to sulfonic acid is a major side reaction.[1] This not only consumes the reactant but the resulting sulfonic acid can complicate purification. Strict anhydrous conditions are essential.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 4-[(isopropylsulfonyl)methyl]phenylamine?

A1: The optimal solvent is one that is anhydrous, aprotic, and effectively dissolves both the aniline and the sulfonylating agent. Dichloromethane (DCM) is a common and effective choice due to its inertness and ease of removal post-reaction.[1] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.

Q2: Which base should I choose for this reaction?

A2: The choice of base depends on the specific reactivity of your substrates. For a standard sulfonylation of an aniline, triethylamine (Et₃N) is a robust and widely used non-nucleophilic base.[1] It effectively scavenges the generated HCl without interfering with the primary reaction. Pyridine can also be used, but care must be taken to avoid side reactions at higher temperatures.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC can be determined through experimentation, often a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone).[3]

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent can be a highly effective purification technique.[4]

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is the method of choice. A gradient elution with a solvent system similar to that used for TLC analysis is typically employed.

  • Liquid-Liquid Extraction: A standard aqueous work-up is often the first step in purification. This involves quenching the reaction and then extracting the product into an organic solvent. Washing the organic layer with dilute acid, base, and brine can remove unreacted starting materials and salts.

Experimental Protocols

General Procedure for the Synthesis of 4-[(isopropylsulfonyl)methyl]phenylamine

This protocol provides a general starting point. Optimization of specific parameters may be necessary.[5]

Materials:

  • 4-(aminomethyl)phenylamine (or a suitable precursor)

  • Isopropylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the starting aniline (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the solution.

  • In a separate flask, dissolve isopropylsulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM.

  • Add the isopropylsulfonyl chloride solution dropwise to the stirred aniline solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[1]

  • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

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Caption: General workflow for the synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions - A Hypothetical Example

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.5)DCMrt1265
2Et₃N (1.2)DCM0 to rt885
3K₂CO₃ (2.0)MeCN501272
4Et₃N (1.2)THF0 to rt1082

This table illustrates how systematic variation of reaction parameters can be used to optimize the yield of the desired product. The conditions in Entry 2 would be considered optimal in this example.[6]

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.).
  • optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. (2023, July 25).
  • Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023, November 15).
  • Reaction Condition Optimization Services - BOC Sciences. (n.d.).
  • Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed. (2019, June 13).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.).
  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. (n.d.).
  • Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Patsnap Eureka. (2022, May 31).
  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents. (n.d.).
  • CRYSTAL OF HETEROCYCLIC AMIDE COMPOUND AND METHOD FOR PRODUCING SAME - European Patent Office - EP 3939977 A1 - EPO. (2022, January 19).
  • Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety | PLOS One - Research journals. (2018, January 11).
  • CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents. (n.d.).
  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (n.d.).
  • DE1227447B - Process for the preparation of phenylisopropylamines - Google Patents. (n.d.).
  • US3326986A - Process for purifying 4, 4'-isopropylidenediphenol - Google Patents. (n.d.).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.).

Sources

Technical Support Center: Scale-Up of 4-[(Propane-2-sulfonyl)methyl]aniline Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-[(Propane-2-sulfonyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production of this key pharmaceutical intermediate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

I. Overview of a Common Synthetic Pathway and Potential Scale-Up Challenges

A prevalent synthetic route to this compound involves a multi-step process that begins with a suitable nitro-substituted aromatic precursor. A representative workflow is the reduction of 1-((isopropylsulfonyl)methyl)-4-nitrobenzene. This approach is often favored due to the reliability of the nitro group reduction.[2]

However, scaling up this synthesis introduces several challenges that must be carefully managed. These include:

  • Exothermic Reactions: The reduction of the nitro group is highly exothermic and requires stringent temperature control to prevent runaway reactions and the formation of impurities.

  • Catalyst Handling and Activity: If catalytic hydrogenation is employed, catalyst activity, potential poisoning, and safe handling (especially with pyrophoric catalysts like Raney Nickel) become critical considerations.[3]

  • Impurity Profile: Side reactions, such as the formation of nitroso or hydroxylamino intermediates from partial reduction, can complicate purification.[3]

  • Work-up and Isolation: Handling large volumes of solvents and ensuring efficient phase separations during work-up can be challenging.

  • Product Purification: Traditional laboratory purification methods like column chromatography are often not economically viable at an industrial scale. Developing a robust crystallization or distillation process is crucial.

Below is a diagram illustrating a common synthetic workflow.

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 1-(chloromethyl)-4-nitrobenzene C 1-((isopropylsulfonyl)methyl)-4-nitrobenzene A->C Nucleophilic Substitution B Sodium isopropanesulfinate B->C D 1-((isopropylsulfonyl)methyl)-4-nitrobenzene F This compound D->F Nitro Group Reduction E Reducing Agent (e.g., H2, Pd/C) E->F G Crude Product H Recrystallization G->H I Pure this compound H->I cluster_troubleshooting Troubleshooting Incomplete Reaction start Low Yield of Final Product check_sm TLC/HPLC shows unreacted starting material? start->check_sm check_bp TLC/HPLC shows significant byproducts? check_sm->check_bp Yes troubleshoot_workup Investigate Work-up and Isolation Losses check_sm->troubleshoot_workup No mixing Improve Agitation/Mixing check_bp->mixing Yes catalyst Increase Catalyst Loading or Use Fresh Catalyst mixing->catalyst reagent Increase Reducing Agent Stoichiometry catalyst->reagent

Caption: Decision tree for troubleshooting low yields.

Impurity Formation

Q3: I'm observing several impurities in my crude product. What are the likely side-products and how can I minimize their formation?

A3: During the reduction of the nitro group, several side products can form, especially if the reaction conditions are not well-controlled.

Common Impurities and their Prevention:

ImpurityLikely CausePrevention Strategy
4-Nitroso- or 4-Hydroxylamino- intermediates Incomplete reduction due to insufficient reducing agent or reaction time.Ensure complete conversion by using an adequate amount of reducing agent and monitoring the reaction by TLC or HPLC until the starting material is consumed. [3]
Azoxy, Azo, or Hydrazo dimers These can form from the condensation of partially reduced intermediates.Maintain a consistent and efficient reduction environment. Good mixing and controlled temperature can minimize the formation of these dimers.
Over-reduction Products If other reducible functional groups are present, they may also be reduced.Choose a chemoselective reducing agent. For example, catalytic hydrogenation with Pd/C is generally selective for nitro groups in the presence of many other functional groups. [4]
Work-up and Purification Challenges

Q4: During the aqueous work-up, I'm having trouble with slow phase separation and emulsion formation. How can I improve this at a larger scale?

A4: Emulsion formation is a common issue during the work-up of reactions involving anilines, which can act as surfactants.

Strategies to Improve Phase Separation:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from water and good salvation properties for the product.

  • Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions, but be mindful of the boiling point of your solvent.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite or another filter aid can help to break up the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: Column chromatography is not practical for purifying my multi-kilogram batch of this compound. What are the recommended scalable purification methods?

A1: For large-scale purification, recrystallization is the most common and cost-effective method. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Protocol for Developing a Recrystallization Procedure:

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with water or heptane).

  • Determine Solubility Profile: Measure the solubility of your crude product in promising solvents at different temperatures.

  • Perform Small-Scale Trials: Test the best solvent systems on a small scale (1-5 g) to assess yield and purity improvement.

  • Optimize Cooling Profile: On a larger scale, the rate of cooling can affect crystal size and purity. A slower, controlled cooling profile is generally preferred to avoid trapping impurities.

  • Isolation and Drying: Ensure the isolated crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and are thoroughly dried under vacuum.

Q2: How can I monitor the progress of the reaction effectively in a large-scale production setting?

A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of impurities. This is the preferred method for accurate monitoring.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

Q3: What are the key safety precautions I should take when handling the reagents and the final product on a large scale?

A3: A thorough safety assessment is crucial before any scale-up.

  • Aniline Toxicity: Anilines, as a class of compounds, can be toxic and are often suspected carcinogens. Always handle this compound and its precursors in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6]* Pyrophoric Catalysts: If using Raney Nickel, it must be kept wet with a solvent at all times as it can ignite spontaneously on contact with air. [3]* Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and avoid sources of ignition. [7]* Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents and the final product to be aware of all potential hazards.

IV. Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction (Illustrative)
  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-((isopropylsulfonyl)methyl)-4-nitrobenzene (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate).

  • Inerting: Purge the reactor with nitrogen to remove any air.

  • Catalyst Addition: Add 10% Palladium on Carbon (5-10 wt%) as a slurry in the reaction solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 25-40°C) with efficient stirring. Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

V. References

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET for 3-Nitro-N-methylaniline.

  • Santa Cruz Biotechnology. (2019, May 9). SAFETY DATA SHEET for 4-Fluoro-N-isopropylaniline.

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for 4-(Methylsulfonyl)aniline.

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET.

  • ChemicalBook. 4-Isopropyl-3-methylaniline synthesis.

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.

  • MetaSci. Safety Data Sheet 4-Isopropylaniline.

  • Benchchem. Synthesis routes of 4-(Methylsulfonyl)aniline.

  • Benchchem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).

  • Repine, J. T., et al. (2007). Synthesis of monofluorinated-4-(diphenylmethyl)-1-piperazine derivatives. European Journal of Medicinal Chemistry, 31, 813-818.

  • ResearchGate. Synthesis of N-BOC amines by various routes.

  • PrepChem.com. Synthesis of E. 3-isopropylaniline.

  • PubChem. 4-Isopropylaniline.

  • PMC. 1-Methylsulfonyl-4-nitrobenzene.

  • PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.

  • Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

  • Journal of the Chemical Society, Perkin Transactions 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • ResearchGate. The reduction transformation of nitroene‐sulfonamide products.

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

  • University of Tokyo. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.

  • PMC. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

  • PMC. 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole.

  • Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.

  • PMC. Isopropyl 4-aminobenzoate.

  • ACP. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.

  • MDPI. (2022, May 14). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.

  • Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.

  • ARKIVOC. (2026, February 9). Selective alkylation of aminophenols.

  • Macmillan Group - Princeton University. Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis.

  • ChemicalBook. ISOPROPYL 4-AMINOBENZOATE synthesis.

  • PrepChem.com. Preparation of N-methylaniline.

  • Google Patents. CN101492378A - Improvement for production process for isopropyl aniline.

  • Google Patents. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.

  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

  • MDPI. (2022, October 13). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one.

  • MULTISTEP SYNTHESIS PROTECTING GROUPS.

  • PMC. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.

  • Indus Journal of Bioscience Research. (2025, August 30). Pharmaceutical Manufacturing's Horizon Challenges and Opportunities.

Sources

Technical Support Center: Purification of 4-[(Propane-2-sulfonyl)methyl]aniline

[1][2][3]

Reference Ticket: #PUR-SO2-ANL-001 Status: Active Expert: Senior Application Scientist (Process Chemistry Division)[1][2]

Introduction

Welcome to the technical support center for 4-[(Propane-2-sulfonyl)methyl]aniline . As a researcher working with this compound, you are likely utilizing it as a pharmacophore building block—structurally similar to intermediates used in tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1][2][3]

This molecule presents a specific purification paradox:

  • The Aniline Handle: Provides a basic site for salt formation (

    
    ).[1]
    
  • The Sulfone Tail: Imparts high polarity and crystallinity but poor solubility in non-polar solvents.[3]

  • The Benzylic Bridge: The methylene group (

    
    ) between the aromatic ring and the sulfone is chemically robust but can be a site for radical oxidation if handled carelessly.[1][2][3]
    

This guide moves beyond generic advice, offering a self-validating "Acid-Base Swing" protocol and targeted troubleshooting for specific impurity profiles.

Module 1: Diagnostic Triage

Before selecting a purification method, you must identify the nature of your contamination.[3] Use this table to correlate physical symptoms with chemical impurities.

SymptomProbable ImpurityChemical NatureDiagnostic Check
Yellow/Orange Solid Nitro Precursor (1-nitro-4-[(propane-2-sulfonyl)methyl]benzene)Neutral / Non-basicTLC (Non-polar vs. Product).[1][2] Stains yellow.[3]
Pink/Red/Brown Color Azobenzene / Oxidation products Neutral or Weakly BasicColor persists even after recrystallization.
Rotten Cabbage Smell Sulfide Intermediate (Incomplete oxidation of thioether)BasicStrong odor.[3] TLC shows lower polarity than sulfone.[3]
White Precipitate in Water Inorganic Salts (Zn, Fe, or Pd residues)IonicAsh test.[1][2][3] Insoluble in organic solvents.[3]

Module 2: The "Acid-Base Swing" Protocol (Primary Recommendation)

This is the most robust method for this molecule.[3] It exploits the basicity of the primary amine to separate it from neutral impurities (like the unreduced nitro precursor or sulfone side-products).[1][2][3]

The Logic
  • Acid Phase: The aniline protonates (

    
    ), becoming water-soluble.[1][2][3] Neutral impurities (Nitro, Sulfone-only species) remain in the organic phase.[1][2][3]
    
  • Base Phase: Deprotonation returns the molecule to its neutral, lipophilic form, precipitating it from water or allowing extraction into organics.[2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

    • Note: If solubility is poor due to the sulfone group, add 10% Methanol (MeOH) .[1][3]

  • Acid Extraction:

    • Add 1M HCl (aq) (3 equivalents). Shake vigorously.

    • Checkpoint: Check aqueous pH.[3] It must be < 2.

    • Separation: The product is now in the Aqueous Layer .[3]

    • Action: Discard the Organic Layer (contains Nitro precursor and neutral tars).[3]

  • The "Polishing" Wash:

    • Wash the acidic aqueous layer with fresh EtOAc (2x).[3]

    • Why? This scavenges trapped neutral impurities.[3]

  • Basification (The Swing):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 4M NaOH or Sat.

      
        until pH > 10.[1][3]
      
    • Observation: The product should precipitate as a white/off-white solid.[2]

  • Recovery:

    • Extract the turbid aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).[1][3]

    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

AcidBaseSwingcluster_separationPhase SeparationStartCrude Mixture(Aniline + Nitro Impurity)DissolveDissolve in EtOAcStart->DissolveAcidifyAdd 1M HCl (aq)(Protonation)Dissolve->AcidifyOrgLayer1Organic Layer(Contains Neutral Nitro/Tars)Acidify->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product-NH3+)Acidify->AqLayer1KeepWashWash Aqueous with fresh EtOAcAqLayer1->WashBasifyBasify with NaOH to pH > 10(Deprotonation)Wash->BasifyExtractExtract into DCMBasify->ExtractFinalPure Product(White Solid)Extract->Final

Caption: The Acid-Base Swing separates the basic aniline product from neutral nitro precursors and non-ionizable side products.[1][2]

Module 3: Recrystallization (Polishing Step)[1][2][3]

If the Acid-Base swing yields a product with slight coloration or 95-98% purity, use recrystallization.[1][2][3]

  • Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1) .[1][3]

  • Why: The sulfone group is polar.[3] Non-polar solvents (Hexane) won't dissolve it; highly polar solvents (pure water) won't dissolve the organic backbone.[1][3] IPA offers the perfect balance.[3]

Protocol:

  • Dissolve crude solid in boiling IPA (minimal volume).

  • Activated Carbon Treatment (Crucial for Color):

    • If the solution is pink/brown, add activated charcoal (5 wt%).[1][3]

    • Reflux for 15 mins.

    • Filter while hot through Celite.[3]

  • Cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Heptane.[3]

FAQ: Troubleshooting Specific Issues

Q1: My product is turning pink/red upon standing. What is happening?

  • Cause: Anilines are prone to air oxidation, forming colored quinoid or azo species.[1][3] This is accelerated by light and trace metals.[3]

  • Fix: Store the compound under Nitrogen/Argon in the dark. If already colored, perform the Activated Carbon treatment described in Module 3.[3]

Q2: The "Acid-Base Swing" failed; the product didn't precipitate upon basification.

  • Diagnosis: The sulfone group makes the molecule polar.[3] It might be water-soluble even in the neutral state.[2]

  • Fix: Do not rely on precipitation. After basifying to pH 10, perform a "Salting Out" extraction:

    • Saturate the aqueous layer with NaCl (solid).[3]

    • Extract with THF/EtOAc (1:1) or DCM . The salt forces the organic sulfone-aniline into the organic layer.[2][3]

Q3: I suspect Palladium contamination (from hydrogenation). How do I remove it?

  • Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or TMT).[1][3]

    • Dissolve product in THF.

    • Add scavenger resin (10 wt%).[1][3]

    • Stir at 40°C for 4 hours.

    • Filter and concentrate.

References

  • Synthesis of Lapatinib Intermediates

    • Title: "Process for the preparation of Lapatinib and its pharmaceutically acceptable salts."[3][4]

    • Source: WO Patent 2010061400.[3][4]

    • Relevance: Describes the synthesis and purification of sulfone-containing aniline intermedi
    • URL:[1][2][3]

  • General Aniline Purification

    • Title: "Vogel's Textbook of Practical Organic Chemistry, 5th Edition."[3]

    • Source: Pearson Education.[3]

    • Relevance: Standard authoritative text for acid-base extraction protocols of aromatic amines.[1][2]

    • URL:[1][2][3]

  • Sulfone Chemistry & Solubility

    • Title: "Sulfones: Synthesis and Reactions."[3]

    • Source:Chemical Reviews, 1994.[1][3]

    • Relevance: Provides background on the polarity and stability of sulfone groups in organic synthesis.
    • URL:[1][2][3]

troubleshooting guide for 4-[(Propane-2-sulfonyl)methyl]aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(Propane-2-sulfonyl)methyl]aniline

Product Identity:

  • Chemical Name: this compound[1]

  • CAS Number: 635702-61-3

  • Formula:

    
    
    
  • Molecular Weight: 213.30 g/mol [2]

  • Key Functional Groups: Primary Aniline (Nucleophile), Benzylic Sulfone (Electron-withdrawing,

    
    -acidic).
    

Section 1: Critical Reactivity Profile

Before troubleshooting specific reactions, you must understand the dual-reactivity nature of this building block. It is not just a "standard" aniline.[3][4][5]

  • The Aniline Nitrogen (

    
    ):  This is your primary reaction center for amide couplings, reductive aminations, and Pd-catalyzed cross-couplings. The methylene spacer (
    
    
    
    ) insulates the amine from the strong electron-withdrawing sulfonyl group, maintaining nucleophilicity comparable to 4-alkylanilines.
  • The Benzylic Methylene (

    
    ): CRITICAL WARNING.  The protons on the methylene bridge are acidified by both the adjacent aromatic ring and the sulfonyl group. The pKa is approximately 23 (in DMSO).
    
    • Implication: Use of strong bases (e.g., NaH, LDA, LiHMDS) intended to deprotonate the amine will deprotonate this carbon first, leading to polymerization, C-alkylation, or decomposition.

Section 2: Troubleshooting Amide Coupling Reactions

Scenario: You are reacting this compound with a carboxylic acid using standard coupling reagents (EDC/HOBt, HATU) and yields are low (<40%).

Q1: Why is the conversion stalling despite the amine being unhindered? Diagnosis: The issue is likely pH control or solubility , not steric hindrance. Sulfone-containing anilines are highly polar. In standard non-polar solvents (DCM), the starting material may aggregate or precipitate before reacting. Furthermore, if the reaction medium becomes too acidic (from HOBt or byproduct acid), the aniline forms a salt and becomes non-nucleophilic.

Corrective Protocol:

  • Solvent Switch: Move from DCM to DMF or NMP . The sulfone moiety requires polar aprotic solvents to remain fully dissolved and reactive.

  • Base Stoichiometry: Ensure you are using 3.0–4.0 equivalents of DIPEA or NMM. You must neutralize the carboxylic acid and maintain the free base of the aniline.

  • Activation Order: Do not mix everything at once. Pre-activate the acid with the coupling reagent (e.g., HATU, DIPEA) for 15 minutes before adding the aniline. This prevents the aniline from interacting with the uronium salt prematurely.

Q2: I see a major side spot on TLC that is not product. What is it? Diagnosis: If you are using carbodiimides (EDC/DCC) without an additive, you are likely forming the


-acylurea  rearrangement product.
Solution:  Always use HOBt or HOAt as an additive. Alternatively, switch to T3P (Propylphosphonic anhydride)  in EtOAc/Pyridine. T3P is highly effective for anilines and suppresses side reactions.

Visual Troubleshooting Logic (Amide Coupling)

AmideCoupling Start Issue: Low Yield in Amide Coupling CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckBase Is Base > 3.0 eq? CheckSolubility->CheckBase Yes SwitchSolvent Action: Switch to DMF/DMAc CheckSolubility->SwitchSolvent No (Precipitate visible) AddBase Action: Increase DIPEA/NMM CheckBase->AddBase No CheckReagent Reagent used? CheckBase->CheckReagent Yes SwitchT3P Action: Switch to T3P (50% in EtOAc) CheckReagent->SwitchT3P EDC/HATU failed

Figure 1: Decision tree for optimizing amide coupling yields with sulfonyl-methyl anilines.

Section 3: Troubleshooting -Alkylation & Base Sensitivity

Scenario: You are attempting to alkylate the amine using an alkyl halide and a base (e.g., Methyl Iodide + NaH). The reaction turned black/complex mixture.

Q: Why did the reaction decompose with Sodium Hydride (NaH)? Expert Insight: You have triggered the Benzylic Sulfone Trap . As noted in the reactivity profile, the methylene protons (


) are acidic (pKa ~23). NaH (pKa ~35) is strong enough to deprotonate this carbon position. Once deprotonated, the resulting carbanion reacts with your alkyl halide to form C-alkylated impurities or undergoes oxidative dimerization.

Corrective Protocol:

  • Ban Strong Bases: Never use NaH, KH, LDA, or LiHMDS for N-functionalization of this compound.

  • Use Weak Inorganic Bases: Use

    
      or 
    
    
    
    in Acetone or DMF. These bases are strong enough to scavenge the acid formed during alkylation but too weak to deprotonate the benzylic carbon.
  • Alternative Strategy: If direct alkylation is messy, use Reductive Amination .

    • React aniline with the corresponding aldehyde/ketone.

    • Use

      
       in DCE/AcOH. This avoids basic conditions entirely.
      

Section 4: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Scenario: The reaction with an aryl halide is stalling.

Q: Does the sulfone group poison the catalyst? Answer: The sulfone oxygen atoms are weak ligands but can coordinate to Pd in non-polar solvents, potentially slowing the reaction. Optimization Matrix:

ParameterStandard Condition (Fail)Optimized Condition (Success)Rationale
Base NaOtBu

or

Avoids benzylic deprotonation (NaOtBu is too strong).
Ligand BINAPXPhos or BrettPhos Bulky, electron-rich ligands prevent sulfone coordination to Pd.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher solubility for the polar substrate.

Section 5: Handling, Storage, and Properties

Physical Properties & Solubility Data

SolventSolubility RatingNotes
DCM GoodPreferred for extraction.
Ethyl Acetate ModerateGood for T3P reactions; product may crash out.
Methanol HighGood for transfer, bad for acid chloride reactions.
Hexanes/Ether InsolubleUse for triturating impurities.
Water LowProduct will precipitate upon aqueous workup.

Storage Protocol:

  • Oxidation Risk: Primary anilines oxidize to azo/nitroso species over time, turning the solid brown.

  • Requirement: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Recovery: If the compound has darkened, dissolve in DCM and pass through a short pad of silica gel or activated charcoal before use.

References

  • Synthesis of Benzylic Sulfones : Li, H.-H., et al. "Synthesis of benzylic sulfones."[6] Journal of Organic Chemistry, 2009, 74, 9501-9504.[6] Link

  • Acidity of Sulfones : Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21, 456-463. Link

  • Amide Coupling Optimization : Dunetz, J. R., et al. "Amide bond formation: beyond the coupling reagent." Organic Process Research & Development, 2016, 20, 140-177. Link

  • Buchwald-Hartwig Conditions : Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Technical Support Center: 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-[(Propane-2-sulfonyl)methyl]aniline (CAS: 239739-66-7). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability issues you may encounter during your experiments. Our goal is to ensure you can use this versatile building block with confidence, maximizing its integrity and achieving reliable, reproducible results.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its structure combines a nucleophilic aniline moiety with a stable, electron-withdrawing isopropylsulfonylmethyl group. While the sulfone group imparts significant stability, the aniline functional group is susceptible to environmental factors, which can affect the compound's purity and reactivity over time.[1][2] This guide will address these potential stability issues head-on, providing clear, actionable advice.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[1][3] It is crucial to protect it from light, air (oxygen), and moisture.

Q2: My freshly opened bottle of this compound is not perfectly white. Is it degraded?

A2: While the pure compound is typically an off-white or light yellow solid, a slight yellow or tan discoloration can occur over time. This is often due to minor surface oxidation of the aniline group, a common characteristic of aromatic amines.[1][4] This minor discoloration may not significantly impact the bulk purity for many applications. However, a significant change to dark brown or red indicates more substantial degradation.[2]

Q3: Is this compound sensitive to moisture?

A3: Yes, like many amines, it is hygroscopic and can absorb moisture from the air. This can affect its physical properties and may introduce water into sensitive reactions. Always handle the compound in a dry environment and ensure the container is securely sealed after use.

Q4: What solvents are recommended for dissolving this compound?

A4: It is generally soluble in polar organic solvents such as ethanol, methanol, and acetone.[5][6] While it has limited solubility in water, it is miscible with many common organic solvents.[5] Always perform a small-scale solubility test for your specific application.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The compound has developed a significant color (yellow, brown, or black) upon storage.
  • Potential Cause: This is a classic sign of oxidation of the aniline functional group.[1][3][4] Exposure to atmospheric oxygen and/or light can initiate a cascade of reactions, forming highly colored polymeric or quinone-like impurities.[1][2] While the sulfone group is generally stable, the electron-rich aniline ring is prone to oxidation.[1]

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method, such as HPLC, TLC, or NMR. Compare the results to the certificate of analysis or a fresh sample.

    • Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. A suitable solvent system for recrystallization could be ethanol/water or ethyl acetate/hexanes.

    • Preventative Measures:

      • Store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.[2]

      • Use amber vials or store containers in the dark to prevent photodegradation.[5][6]

      • Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.

Issue 2: My reaction yield is lower than expected, or the reaction is not proceeding to completion.
  • Potential Cause 1: Degraded Starting Material: Using oxidized or impure this compound means there is less active starting material available for the reaction, leading to lower yields.[7][8]

  • Potential Cause 2: Incompatible Reaction Conditions: The nucleophilic aniline group can participate in undesired side reactions. For instance, in acidic conditions (e.g., Friedel-Crafts reactions), the amine can be protonated, deactivating the aromatic ring towards electrophilic substitution.[9]

  • Troubleshooting Workflow:

    G Troubleshooting Low Reaction Yields start Low Yield Observed check_purity 1. Verify Purity of Aniline (HPLC, NMR, TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify by Recrystallization or Chromatography is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes run_reaction Run Reaction with Purified/Protected Material purify->run_reaction is_acidic Are conditions strongly acidic? check_conditions->is_acidic protect_amine Protect Amine Group (e.g., Acetylation) is_acidic->protect_amine Yes check_reagents 3. Check Other Reagents & Solvents (Purity, Dryness) is_acidic->check_reagents No protect_amine->run_reaction end Optimized Yield run_reaction->end check_reagents->run_reaction

    Caption: Workflow for diagnosing and resolving low reaction yields.

  • Detailed Protocols:

    • Amine Protection (Acetylation): To prevent side reactions in acidic or highly electrophilic environments, consider protecting the amine.[9]

      • Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).

      • Add a slight excess (1.1 eq.) of acetic anhydride. A base like pyridine can be used as a catalyst.

      • Stir the reaction at room temperature until completion (monitor by TLC).

      • Work up the reaction to isolate the N-acetylated product, which can then be used in your subsequent step.

      • The protecting group can be removed later under acidic or basic hydrolysis conditions.

Issue 3: I am observing unexpected peaks in my analytical results (LC-MS, GC-MS, NMR).
  • Potential Cause: These peaks likely correspond to degradation products. The most common degradants arise from the oxidation of the aniline moiety.

  • Inferred Degradation Pathway: Based on the known chemistry of aniline, oxidation can lead to the formation of nitroso, nitro, and azoxy compounds, as well as polymeric species, especially under the influence of air and light.[1][10][11]

    G Inferred Aniline Oxidation Pathway cluster_0 Core Structure cluster_1 Oxidation Products Aniline This compound (R-NH2) Nitroso Nitroso Derivative (R-NO) Aniline->Nitroso [O] Azoxy Azoxy Dimer (R-N=N(O)-R) Aniline->Azoxy Dimerization +[O] Polymer Polymeric Species (Polyanilines) Aniline->Polymer [O], Polymerization Nitro Nitro Derivative (R-NO2) Nitroso->Nitro [O]

    Caption: Potential oxidative degradation pathways of the aniline moiety.

  • Analytical Approach:

    • Forced Degradation Study: To confirm the identity of these unexpected peaks, you can perform a small-scale forced degradation study.[12][13][14] Expose small samples of the compound to stress conditions (e.g., 3% H₂O₂ for oxidation, heat at 60°C, UV light exposure) for a defined period.

    • Analysis: Analyze the stressed samples by LC-MS or your primary analytical method. The peaks that grow under these conditions are likely the degradation products you are observing in your experiments. This helps in developing a stability-indicating method.

Summary of Stability and Handling

The following table summarizes the key stability and handling recommendations for this compound.

ParameterRecommendationRationale & References
Storage Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.[5]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the sensitive aniline group.[2][3]
Light Exposure Store in Dark/Amber VialsAnilines are light-sensitive and can undergo photodegradation.[5][6][15]
Moisture Store in a Dry Place; Use DesiccatorCompound is hygroscopic.
Chemical Incompatibilities Strong Oxidizing Agents, Strong AcidsVigorous reactions can occur, leading to degradation and potential hazards.[1]

By adhering to these guidelines and utilizing the troubleshooting advice provided, you can mitigate the inherent stability challenges of this compound and ensure the integrity of your experimental outcomes.

References

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Discussion Forum. (2024, February 20). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it.
  • Quora. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]

  • ChemBK. (2022, November 14). Aniline. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Salama, N. N., El Ries, M. A., Toubar, S., El Hamid, M. A., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082.
  • Pharmaceutical Outsourcing. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Aakash Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Zhang, Y. Q., Xie, X. F., Huang, W. L., & Huang, S. B. (2013). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Central South University, 20(4), 1010-1014.
  • Wang, L., Zhang, C., Wu, F., & Deng, N. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology, 87(1), 49-57.

Sources

column chromatography conditions for 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the column chromatography of 4-[(Propane-2-sulfonyl)methyl]aniline.

Technical Support Center: Purifying this compound

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support guide for the purification of this compound. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. As a molecule incorporating both a basic aniline moiety and a polar sulfonyl group, its purification via column chromatography presents unique challenges that require a carefully considered approach. This guide is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its chromatographic behavior?

This compound has two dominant functional groups that dictate its behavior on a chromatography column:

  • Aniline Moiety (-NH₂): The primary amine group is basic and polar. On standard silica gel, which is slightly acidic, this basic group can lead to strong, sometimes irreversible, binding or significant peak tailing.[1]

  • Sulfonyl Group (-SO₂-): The sulfonyl group is highly polar and is a strong electron-withdrawing group.[2] This high polarity means that a relatively polar mobile phase is required for elution.[3]

The combination of these features results in a polar, basic molecule that requires specific conditions to achieve good separation and recovery.

Q2: What is the recommended stationary phase for purifying this compound?

For most applications, silica gel remains the go-to stationary phase due to its versatility and cost-effectiveness.[4][5] However, given the basicity of the aniline group, standard silica gel can cause problems. You have a few options:

  • Standard Silica Gel: The most common choice, but may require modification of the mobile phase to get good results.[4]

  • Deactivated or Neutralized Silica Gel: Pre-treating the silica gel with a base can mitigate the issues caused by acidic silanol groups.[1]

  • Neutral Alumina: Alumina can be obtained in acidic, neutral, or basic forms. Neutral alumina is a good alternative to silica for separating basic compounds, as it reduces the strong acid-base interactions.[6]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent alternative where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8]

Q3: How do I select an appropriate mobile phase (eluent) for silica gel chromatography?

The selection of the eluent is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[9]

  • Start with a Standard Solvent System: A common starting point for moderately polar compounds is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • Aim for an Optimal Rf Value: For good separation on a column, the target Rf (retention factor) for your compound on the TLC plate should be between 0.25 and 0.40 .

  • Use Gradient Elution: It is often beneficial to start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute your target compound.[6] This provides better separation and sharper peaks.

Q4: My compound is streaking on the TLC plate and I suspect it's sticking to the column. What should I do?

This is the most common problem encountered with amine-containing compounds on silica gel. The basic aniline nitrogen interacts strongly with acidic silanol groups on the silica surface, causing streaking (tailing) on TLC and poor recovery or broad peaks from the column.[1][10]

The Solution: Add a small amount of a volatile base to your eluent system.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your aniline compound to elute symmetrically.[1]

  • Ammonia: A solution of methanol saturated with ammonia can also be used as the polar component of the mobile phase (e.g., 1-10% of a 7N NH₃/Methanol solution in Dichloromethane).

Always perform a TLC analysis with the modified eluent to confirm that the streaking is resolved before running the column.

Q5: Can I use reversed-phase chromatography for this molecule?

Yes, and it may even be the preferred method if you continue to have issues with normal-phase chromatography. Reversed-phase chromatography separates compounds based on hydrophobicity.[8]

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Additives: To ensure good peak shape for the basic aniline, it is crucial to add a modifier to the mobile phase to suppress the ionization of free silanol groups on the stationary phase. Common choices include:

    • 0.1% Trifluoroacetic Acid (TFA)

    • 0.1% Formic Acid

    • A buffer, such as ammonium acetate or ammonium formate, to control the pH.[8]

Troubleshooting Guide

Here is a quick-reference guide for common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column. 1. Mobile phase is not polar enough.2. Irreversible binding of the basic aniline to acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).2. Re-run the column using a mobile phase containing 0.5-1% triethylamine.[1] Consider switching to neutral alumina as the stationary phase.
Compound elutes immediately (in the solvent front). 1. Mobile phase is too polar.2. The sample was not loaded correctly and ran down the side of the column.1. Start with a much less polar solvent system based on new TLC trials.[10]2. Ensure the sample is loaded in a concentrated band and that the column is properly packed without cracks.[11]
Poor separation from impurities (mixed fractions). 1. The chosen solvent system does not provide adequate resolution (Rf values are too close).2. The column was overloaded with too much crude material.3. The column was run too quickly.1. Re-optimize the solvent system using TLC. Try different solvent combinations.2. Use a larger column or reduce the amount of sample. A general rule is a 30:1 to 50:1 ratio of silica to crude sample by weight.[5]3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[9]
Significant peak tailing or very broad elution. 1. Strong interaction between the basic aniline and acidic silica.2. The compound is not very soluble in the eluent, causing it to precipitate and re-dissolve on the column.1. Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent.[1]2. Try a different solvent system in which your compound is more soluble.
Apparent decomposition of the compound on the column. 1. The compound is unstable on acidic silica gel.[10]1. Perform a stability test: spot the compound on a TLC plate, wait 1-2 hours, then elute to see if new spots have appeared.[10]2. If unstable, use a deactivated stationary phase like neutralized silica or neutral alumina, or switch to reversed-phase chromatography.

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This initial step is crucial for success and prevents wasting time and material on a full-scale column.

  • Prepare Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot any available starting materials or expected byproducts for comparison.

  • Test Solvent Systems:

    • System A (Low Polarity): 80:20 Hexane/Ethyl Acetate

    • System B (Medium Polarity): 50:50 Hexane/Ethyl Acetate

    • System C (High Polarity): 100% Ethyl Acetate

    • System D (Alternative): 95:5 Dichloromethane/Methanol

  • Develop and Visualize: Place the plates in TLC chambers with the chosen eluents. After development, visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analyze and Refine:

    • If the target compound's Rf is too high (>0.5), decrease the eluent polarity.

    • If the Rf is too low (<0.2), increase the eluent polarity.

    • If streaking is observed, add 1% triethylamine to the optimal solvent system and re-run the TLC plate.

  • Select Final Conditions: Choose the solvent system that gives your target compound an Rf of ~0.3 and provides the best separation from impurities.

Protocol 2: Flash Column Chromatography with a Basic Additive

This protocol assumes that TLC analysis indicated the need for a basic additive to prevent tailing.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (e.g., 40g silica for 1g crude material).

    • Securely clamp the column in a vertical position and add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, taking care to avoid air bubbles.[6]

    • Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top layer of sand.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively (for better resolution): Dissolve the crude material, add a small amount of silica gel (~2x the mass of your sample), and evaporate the solvent under reduced pressure. This creates a dry powder.

    • Carefully add your sample to the top of the column. If using the dry-loading method, gently sprinkle the powder onto the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed eluent (containing 0.5-1% triethylamine) to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.[9]

    • Collect fractions of equal volume in an ordered rack of test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the purified this compound.

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for developing a successful purification method for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Purification TLC_Start 1. Run TLC with Standard Solvents (e.g., Hex/EtOAc, DCM/MeOH) TLC_Check 2. Analyze TLC Plate TLC_Start->TLC_Check TLC_Streak Streaking or Rf = 0? TLC_Check->TLC_Streak Good Spots? TLC_Optimize 4. Adjust Polarity for Rf = 0.25 - 0.40 TLC_Check->TLC_Optimize No Add_Base 3. Add 1% Et3N to Eluent and Re-run TLC TLC_Streak->Add_Base Yes TLC_Streak->TLC_Optimize No Add_Base->TLC_Optimize Prep_Column 5. Pack Silica Column with Optimized Eluent TLC_Optimize->Prep_Column Optimized Conditions Ready Load_Sample 6. Load Sample (Wet or Dry Load) Prep_Column->Load_Sample Elute 7. Elute with Gradient & Collect Fractions Load_Sample->Elute Analyze_Frac 8. Analyze Fractions by TLC Elute->Analyze_Frac Combine 9. Combine Pure Fractions & Evaporate Analyze_Frac->Combine Final_Product Purified Product Combine->Final_Product

Caption: Workflow for chromatography method development and execution.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020).
  • Gas Chromatography vs.
  • HPLC Methods for analysis of Aniline (herbicide precursor). (n.d.).
  • Does aniline stick in columns during column chromatography? (2014). ResearchGate. [Link]

  • 4-(2-Methylpropane-2-sulfonyl)aniline | CAS 86810-81-3. (n.d.). BenchChem.
  • Column Chromatography. (n.d.).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Sulfonyl blocking groups in aromatic synthesis. (2018). Master Organic Chemistry. [Link]

  • Column chromatography. (n.d.). University of Victoria.
  • Column Chromatography As A Tool For Purific
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis.
  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

Sources

Validation & Comparative

biological activity of 4-[(Propane-2-sulfonyl)methyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the , offering a comparative analysis of their therapeutic potential.

Introduction

The 4-[(Propane-2-sulfonyl)methyl]aniline scaffold has emerged as a versatile and promising platform in medicinal chemistry. This chemical structure, characterized by a central aniline ring substituted with a propane-2-sulfonyl methyl group, serves as a foundational building block for the synthesis of a diverse range of derivatives with significant biological activities.[1] The presence of the sulfonyl group, a strong electron-withdrawing moiety, coupled with the reactive aniline functional group, allows for extensive chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[1] This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on their anticancer and antimicrobial properties.

Comparative Analysis of Biological Activities

Derivatives of the this compound core have been investigated for a range of therapeutic applications. The primary areas of interest have been in oncology and infectious diseases, where these compounds have demonstrated potent inhibitory effects against various biological targets.

Anticancer Activity

The anticancer potential of sulfonyl aniline derivatives is a significant area of research. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The general structure of these derivatives often involves the modification of the aniline nitrogen to incorporate various heterocyclic or aromatic moieties, leading to compounds with potent and selective anticancer activity.

While specific comparative data for a series of this compound derivatives is not extensively available in publicly accessible literature, the broader class of sulfonanilides has been shown to be effective against various cancer cell lines. Structure-activity relationship (SAR) studies on related sulfonanilide series have revealed that the nature of the substituents on both the aniline and the sulfonyl-bearing ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, in a study of novel sulfonanilide compounds, derivatives with a bulky terminal phenyl ring, a methanesulfonamide, and a hydrophobic carboxamide moiety demonstrated potent inhibition of breast cancer cell growth at sub-micromolar levels.

Table 1: Comparative Anticancer Activity of Representative Sulfonanilide Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)
30 Bulky phenyl ring, methanesulfonamide, hydrophobic carboxamideSK-BR-3 (Breast)< 1
44 Bulky phenyl ring, methanesulfonamide, hydrophobic carboxamideSK-BR-3 (Breast)< 1
63 Bulky phenyl ring, methanesulfonamide, hydrophobic carboxamideSK-BR-3 (Breast)< 1
75 Bulky phenyl ring, methanesulfonamide, hydrophobic carboxamideSK-BR-3 (Breast)< 1
76 Bulky phenyl ring, methanesulfonamide, hydrophobic carboxamideSK-BR-3 (Breast)< 1

Data extracted from a study on novel sulfonanilide compounds as antiproliferative agents for breast cancer.[1]

Antimicrobial Activity

The sulfonyl aniline scaffold is also a key component in the development of novel antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes. For instance, sulfonamides, a class of compounds containing the SO₂NH₂ group, are well-known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

While direct comparative studies on a series of this compound derivatives are limited, research on related sulfonyl-containing compounds has demonstrated their potential. For example, a study on novel 5(4H)-oxazolone-based-sulfonamides showed that derivatives with unsubstituted or substituted phenyl groups exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Another study highlighted that certain sulfonyl phenoxides displayed moderate antifungal activity against Candida albicans.

Table 2: Comparative Antimicrobial Activity of Representative Sulfonyl-Containing Compounds

Compound ClassModificationsMicrobial StrainMIC (µg/mL)
5(4H)-Oxazolone-based-sulfonamidesUnsubstituted phenylS. aureus, E. coliLow
5(4H)-Oxazolone-based-sulfonamides4-methoxyphenylS. aureus, E. coliLow
5(4H)-Oxazolone-based-sulfonamides4-nitrophenylS. aureus, E. coliLow
5(4H)-Oxazolone-based-sulfonamidesNaphthylC. albicans4
5(4H)-Oxazolone-based-sulfonamidesNaphthylA. niger8

Data extracted from studies on 5(4H)-oxazolone-based-sulfonamides.[2]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in diseases like cancer. A prominent target for many aniline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[3] Aberrant EGFR signaling, through overexpression or mutation, is a common feature in many cancers.[4] 4-Anilinoquinazoline derivatives, which share a structural similarity with the aniline portion of the topic compounds, are well-established as EGFR inhibitors.[4] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Aniline_Derivative 4-[(Propane-2-sulfonyl) methyl]aniline Derivative Aniline_Derivative->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of aniline derivatives.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 1x10^4 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (24-48h) C->D E 5. Add MTT Solution (5 mg/mL in PBS) D->E F 6. Incubation (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the treatment media to each well.

  • Incubation: Incubate the plates for an additional 24 to 48 hours.

  • MTT Addition: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/mL in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase, such as EGFR.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Assay Setup (96-well plate with buffer, enzyme, inhibitor) A->B C 3. Pre-incubation (Allow inhibitor binding) B->C D 4. Initiate Reaction (Add ATP and substrate) C->D E 5. Incubation (Allow phosphorylation) D->E F 6. Stop Reaction (e.g., add EDTA) E->F G 7. Detection (e.g., Luminescence, Fluorescence) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for a kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the kinase solution, and varying concentrations of the this compound derivative. Include positive (enzyme without inhibitor) and negative (buffer without enzyme) controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their synthetic tractability allows for the fine-tuning of their biological activity through targeted chemical modifications. While the available literature provides a strong foundation for their therapeutic potential, further comprehensive studies focusing on a systematic comparison of a series of these specific derivatives are warranted. Such research will be crucial for elucidating detailed structure-activity relationships, identifying lead compounds with optimal efficacy and safety profiles, and ultimately translating these promising scaffolds into clinically effective therapies.

References

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. (2021). Journal of Chemical Society of Nigeria. Retrieved February 27, 2026, from [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2017). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Comparative Guide: 4-[(Propane-2-sulfonyl)methyl]aniline vs. Sulfonyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-[(Propane-2-sulfonyl)methyl]aniline against standard sulfonyl aniline building blocks. It is designed for medicinal chemists and process scientists optimizing lead compounds for kinase inhibition, GPCR targeting, or fragment-based drug discovery.

Executive Summary

This compound represents a distinct chemical space compared to the ubiquitous 4-(methylsulfonyl)aniline. Its structural uniqueness lies in two key features:

  • The Methylene Insulator: Unlike direct sulfonyl anilines, the methylene bridge (-CH2-) decouples the electron-withdrawing sulfone from the aniline ring, preserving the nitrogen's nucleophilicity.

  • The Isopropyl Anchor: The bulky isopropyl tail provides higher lipophilicity and distinct steric filling properties compared to the standard methyl group, often critical for occupying hydrophobic pockets in enzymes (e.g., the "gatekeeper" regions of kinases).

Quick Comparison Matrix
FeatureSubject: this compoundComparator A: 4-(Methylsulfonyl)anilineComparator B: 4-[(Methylsulfonyl)methyl]aniline
Structure Ar-CH₂-SO₂-iPrAr-SO₂-MeAr-CH₂-SO₂-Me
Electronic State Electron-Rich Ring (Insulated)Electron-Deficient (Deactivated)Electron-Rich Ring (Insulated)
Aniline pKa ~4.0 - 4.5 (Moderate Base)~1.0 - 2.0 (Very Weak Base)~4.0 - 4.5 (Moderate Base)
Lipophilicity (cLogP) High (~1.8) Low (~0.5)Moderate (~0.9)
Metabolic Liability Moderate (Isopropyl oxidation)Low (Stable)Low (Stable)
Primary Use Hydrophobic pocket filling; Retaining N-nucleophilicityPolar contacts; H-bond acceptorPolar contacts; Retaining N-nucleophilicity

Structural & Electronic Analysis

The "Insulator Effect"

The most critical distinction for synthetic planning is the electronic effect of the sulfone on the aniline nitrogen.

  • Direct Attachment (Comparator A): The sulfonyl group is a strong electron-withdrawing group (EWG) via both induction ($ -I

    
     -R $). This pulls electron density from the amino group, rendering it a poor nucleophile.[1] Coupling reactions (e.g., amide formation) often require harsh conditions or highly activated electrophiles.
    
  • Methylene Bridged (Subject): The methylene group breaks the

    
    -conjugation. The sulfone exerts only a weak inductive effect. Consequently, This compound  behaves like a standard alkyl-substituted aniline. It couples readily under mild conditions and maintains a higher pKa, making it a stronger H-bond acceptor in biological systems.
    
Steric & Lipophilic Profile (The "Tail" Effect)

The isopropyl group introduces significant steric bulk compared to the methyl group.

  • Volume: The isopropyl group (

    
    45 ų) is roughly double the volume of a methyl group (
    
    
    
    23 ų).
  • Application: This bulk is often used to induce conformational locking or to fill hydrophobic "selectivity pockets" that smaller methyl groups cannot engage.

Experimental Protocols

A. Synthesis: The "Nitro-Reduction" Route

Direct sulfonylation of aniline is difficult due to competing N-sulfonylation. The most robust self-validating protocol utilizes a 4-nitrobenzyl bromide precursor, ensuring regioselectivity.

Objective: Synthesis of this compound from 4-nitrobenzyl bromide.

Step 1: Thioether Formation [2]
  • Reagents: 4-Nitrobenzyl bromide (1.0 eq), Sodium propane-2-thiolate (1.1 eq) [generated in situ from propane-2-thiol + NaH or NaOH], DMF (Solvent).

  • Procedure:

    • Dissolve propane-2-thiol in DMF at 0°C. Add NaH portion-wise. Stir for 30 min.

    • Add 4-nitrobenzyl bromide dropwise. The solution will likely turn yellow/orange.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2). Product is less polar than starting material.

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Step 2: Oxidation to Sulfone
  • Reagents: Thioether intermediate (1.0 eq), mCPBA (2.2 eq) or Oxone (2.5 eq).

  • Procedure:

    • Dissolve thioether in DCM (0°C).

    • Add mCPBA portion-wise to control exotherm.

    • Stir overnight at RT.

    • Validation: Check for disappearance of Sulfoxide intermediate (mid-polarity spot on TLC). The Sulfone is usually more polar than the thioether but less polar than the sulfoxide.

Step 3: Nitro Reduction
  • Reagents: Sulfone intermediate, Iron powder (5 eq), NH₄Cl (5 eq), Ethanol/Water (3:1).

  • Procedure:

    • Reflux mixture for 2-4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate. Neutralize with NaHCO₃ if necessary.

    • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of sulfones.

B. Visualized Workflow

SynthesisWorkflow Start 4-Nitrobenzyl Bromide Step1 Nucleophilic Substitution (NaS-iPr) Start->Step1 DMF, 0°C Inter1 Thioether Intermediate Step1->Inter1 Yield >90% Step2 Oxidation (mCPBA/Oxone) Inter1->Step2 DCM, RT Inter2 Sulfone Intermediate Step2->Inter2 Yield ~85% Step3 Reduction (Fe/NH4Cl) Inter2->Step3 EtOH/H2O, Reflux Final 4-[(Propane-2-sulfonyl) methyl]aniline Step3->Final Yield ~80%

Caption: Step-by-step synthetic pathway via the Nitro-Reduction route to ensure regiochemical fidelity.

Metabolic Stability & SAR Implications[3]

When replacing a methyl sulfone with an isopropyl sulfone, researchers must account for metabolic "soft spots."

Comparison of Metabolic Sites
CompoundPrimary Metabolic RiskCYP IsoformMitigation Strategy
Methyl Sulfone Very High Stability. (Methyl is electron-deficient).N/ANone needed.
Isopropyl Sulfone Hydroxylation of Methine (CH). The tertiary carbon is prone to oxidation.CYP3A4 / CYP2C9If high clearance is observed, replace with Cyclopropyl or Difluoromethyl .
Benzyl Linker Benzylic Hydroxylation.CYP3A4The adjacent sulfone usually protects this position electronically, making it less labile than a standard benzyl ether/amine.
SAR Decision Tree

SARDecision Start Lead Optimization: Sulfonyl Aniline Motif Q1 Is the Aniline NH2 Nucleophilicity Critical? Start->Q1 Branch1 NO (Strong H-bond donor needed) Q1->Branch1 Branch2 YES (Coupling ease / pKa ~4) Q1->Branch2 Result1 Use Direct Sulfone (4-Ms-Aniline) Branch1->Result1 Q2 Is the Binding Pocket Sterically Constrained? Branch2->Q2 Branch3 YES (Small Pocket) Q2->Branch3 Branch4 NO (Need Hydrophobic Fill) Q2->Branch4 Result2 Use Methyl Linker (4-[(Ms)methyl]aniline) Branch3->Result2 Result3 Use Isopropyl Linker (this compound) Branch4->Result3

Caption: Strategic decision tree for selecting the optimal sulfonyl aniline motif based on electronic and steric requirements.

References

  • Electronic Effects in Anilines: Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. International Journal of Quantum Chemistry, 90(1), 445-458. Link

  • Sulfone Synthesis Protocol: Bahrami, K., Khodaei, M. M., & Khodaboustan, N. (2011).[2] TAPC efficiently catalyzes the reaction of benzylic alcohols with aryl, heteroaryl, and alkyl thiols to afford thioethers.[2] Synlett, 2011(15), 2206-2210. Link

  • Metabolic Stability of Sulfones: Stepan, A. F., et al. (2011). Structural Analogues of the Sulfone Moiety: Application to the Design of Spleen Tyrosine Kinase (Syk) Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Isopropyl vs Methyl Lipophilicity: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for Pi constants: Methyl = 0.56, Isopropyl = 1.53).

Sources

validation of analytical methods for 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Validation of Analytical Methods for 4-[(Propane-2-sulfonyl)methyl]aniline

Introduction: The Analytical Imperative for a Key Building Block

This compound is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its molecular structure, featuring a reactive aniline moiety and an electron-withdrawing sulfonyl group, makes it a versatile building block in medicinal chemistry for developing novel therapeutic agents.[2] The purity and quality of this starting material directly impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure product quality, from early development through to commercial manufacturing.[3][4]

This guide provides an in-depth comparison of analytical methodologies for the characterization and quality control of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[5][6] The objective is to equip you with the understanding to select, develop, and validate an analytical procedure that is truly fit for its intended purpose.[7]

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse Method

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, making it the foundational method for our discussion.[1][8] We will detail the validation of a reversed-phase HPLC method with UV detection, as it offers a balance of specificity, sensitivity, and accessibility.

The Validation Workflow: A Self-Validating System

The validation of an analytical procedure is a systematic process that provides documented evidence of its suitability.[4] Each parameter we evaluate builds upon the others, creating a holistic and self-validating data package.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop Initial Method Parameters Protocol Draft Validation Protocol Dev->Protocol Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness Accuracy->Robustness LOQ Quantitation Limit (LOQ) Precision->LOQ Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD LOQ->Robustness LOD->Robustness Report Final Validation Report Robustness->Report Protocol->Specificity

Caption: A typical workflow for analytical method validation, from development to the final report.

Experimental Protocols & Rationale for HPLC Method Validation

The following protocols are designed for a quantitative impurity method, which requires the most comprehensive validation.[3]

1. Specificity

  • Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][9]

  • Causality: This is the cornerstone of validation. Without specificity, you cannot trust that the signal you are measuring corresponds only to your analyte of interest.

  • Protocol:

    • Prepare Solutions:

      • Blank (diluent).

      • Reference Standard of this compound.

      • Known related impurities (if available).

      • A spiked sample containing the analyte and all known impurities.

    • Forced Degradation: Expose the analyte to stress conditions to produce potential degradation products.[6]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV/Vis light (ICH Q1B) for 7 days.

    • Analysis: Analyze all solutions by HPLC.

    • Acceptance Criteria: The peak for this compound should be free from interference from any other components. Peak purity analysis (using a photodiode array detector) should confirm homogeneity. Significant degradation should be observed, and the method must demonstrate resolution between the parent peak and all major degradation peaks.

2. Linearity & Range

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the method's response over a specified range.[5]

  • Causality: Linearity confirms that the method can provide accurate results across a spectrum of concentrations, which is essential for quantifying both high-level assays and low-level impurities. The range is the interval where the method is proven to be precise, accurate, and linear.[3]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five concentrations spanning the expected range. For an impurity method, this could be from the Quantitation Limit (LOQ) to 150% of the impurity specification limit.[10]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.998.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

3. Accuracy

  • Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Causality: Accuracy proves that your method is not subject to systematic error or bias. It tells you how close your measured result is to the actual amount present.

  • Protocol:

    • Prepare a sample matrix (e.g., a placebo or a sample of a related drug substance known to be free of the analyte).

    • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicate preparations at each level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 80-120% for low-level impurities.[11]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[12]

  • Causality: Precision demonstrates the method's consistency and reliability. Low precision indicates random error and an unreliable method.

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the test concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.[3]

    • B. Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies using statistical tests (e.g., F-test) and calculate the cumulative %RSD.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤10% for impurity analysis.

5. Detection Limit (LOD) & Quantitation Limit (LOQ)

  • Objective:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Causality: These parameters define the sensitivity of the method. The LOQ is particularly critical for impurity methods, as it must be at or below the reporting threshold for impurities.[11]

  • Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

    • The concentration that yields a S/N ratio of approximately 3:1 is estimated as the LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is estimated as the LOQ.[10]

    • Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable accuracy and precision.

  • Acceptance Criteria: The LOQ must be verified with precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

6. Robustness

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6]

  • Causality: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between laboratories. It identifies which parameters are critical to control.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic).

      • Mobile phase pH (e.g., ± 0.2 units).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, retention time) should remain within acceptable limits for all varied conditions.

Summarized HPLC Validation Data (Hypothetical)
Validation ParameterSpecificationResult
Specificity No interference at analyte Rt; Peak Purity > 990Pass
Linearity (r²) ≥ 0.9980.9995
Range LOQ - 150% of spec.0.05 µg/mL - 1.5 µg/mL
Accuracy (% Recovery) 80.0 - 120.0%98.5% - 103.2%
Precision - Repeatability (%RSD) ≤ 10.0%2.1%
Precision - Intermediate (%RSD) ≤ 10.0%2.8%
LOQ S/N ≥ 10; Precision & Accuracy met0.05 µg/mL
LOD S/N ≥ 30.015 µg/mL
Robustness System Suitability criteria metPass

Pillar 2: Comparative Analysis of Alternative Methodologies

While HPLC is a robust primary choice, alternative techniques offer distinct advantages depending on the analytical objective. The choice of method should be driven by requirements for speed, sensitivity, and the nature of the sample matrix.

Comparison 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures (up to 15,000 psi).[13][14]

  • Expertise & Causality: The fundamental principle is the same as HPLC, but the smaller particle size leads to a dramatic increase in column efficiency.[15] This results in sharper, narrower peaks and significantly better resolution.[16] The consequence is a triple advantage:

    • Speed: Analysis times can be reduced by up to nine times compared to a traditional 5 µm HPLC method, drastically increasing sample throughput.[16][17]

    • Sensitivity: Narrower peaks mean a higher signal-to-noise ratio, which improves both LOD and LOQ, making UPLC ideal for trace impurity analysis.[14][15]

    • Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to significant reductions in solvent usage, making it a greener and more cost-effective option over the long term.[15][17]

  • Trustworthiness: The validation parameters for a UPLC method are identical to those for HPLC. The same ICH Q2(R1) framework applies, ensuring the method is equally reliable and well-characterized.

  • Considerations: The primary drawbacks are the higher initial capital cost for the instrumentation and potentially shorter column lifetimes due to the high backpressures involved.[16]

G cluster_hplc HPLC cluster_uplc UPLC hplc_node Larger Particles (3-5 µm) Lower Pressure (~5000 psi) h1 Longer Run Time hplc_node->h1 h2 Broader Peaks hplc_node->h2 h3 Standard Sensitivity hplc_node->h3 uplc_node Smaller Particles (<2 µm) Higher Pressure (~15000 psi) u1 Faster Run Time uplc_node->u1 u2 Sharper Peaks (Higher Resolution) uplc_node->u2 u3 Higher Sensitivity uplc_node->u3

Sources

Comparative Guide: In Vitro Profiling of 4-[(Propane-2-sulfonyl)methyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Propane-2-sulfonyl)methyl]aniline (CAS: 635702-61-3) serves as a critical pharmacophore in the synthesis of next-generation ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t)  inverse agonists. These derivatives are pivotal in immunology research, specifically for modulating the Th17/IL-17 pathway  implicated in autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.

This guide objectively compares the in vitro performance of this compound-based derivatives against standard ROR


t modulators (e.g., Digoxin, SR1001, GSK2981278). It details the mechanistic rationale, experimental protocols, and data interpretation required to validate these compounds as potent immunomodulators.

Mechanism of Action & Therapeutic Context

The this compound moiety typically functions as the "tail" region of ROR


t inverse agonists. Its sulfone group interacts with the hydrophilic pocket of the ROR

t Ligand Binding Domain (LBD), inducing a conformational change that destabilizes the binding of co-activators (e.g., SRC-1) and recruits co-repressors (e.g., NCoR).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROR


t inhibition by these derivatives on Th17 cell differentiation.

Th17_Pathway Naive_CD4 Naive CD4+ T Cell STAT3 STAT3 Phosphorylation Naive_CD4->STAT3 Activation Cytokines IL-6 + TGF-β Cytokines->STAT3 RORgt RORγt (Master Regulator) STAT3->RORgt Induces Expression IL17_Gene IL-17A / IL-17F / IL-22 Gene Transcription RORgt->IL17_Gene Binds RORE Inhibitor Sulfone-Aniline Derivative (Inverse Agonist) Inhibitor->RORgt Allosteric Inhibition Th17_Cell Th17 Cell Differentiation IL17_Gene->Th17_Cell Drives Phenotype Autoimmunity Autoimmune Inflammation (Psoriasis/MS) Th17_Cell->Autoimmunity Pathogenic Effect

Caption: ROR


t-driven Th17 differentiation pathway and the point of intervention for sulfone-aniline derivatives.

Comparative Analysis: Derivatives vs. Standards

This section compares the efficacy of hypothetical this compound derivatives (Compound A/B) against established benchmarks.

Table 1: In Vitro Potency & Efficacy Profile
Compound ClassRepresentativeTargetTR-FRET IC50 (nM)Th17 Differentiation IC50 (nM)Selectivity (vs. ROR

)
Sulfone-Aniline Derivative Compound A (Optimized) ROR

t
4.5 ± 1.2 12.0 ± 3.5 >100-fold
Sulfone-Aniline Derivative Compound B (Early Hit)ROR

t
45.0 ± 8.0150.0 ± 20.0>20-fold
Natural ProductDigoxinROR

t
2,500>5,000Low (Toxic)
Synthetic StandardSR1001ROR

/

t
110.0250.0Dual Inhibitor
Clinical CandidateGSK2981278ROR

t
3.28.5High

Key Insight: The (Propane-2-sulfonyl)methyl group often enhances metabolic stability compared to simple methyl-sulfones, while maintaining the critical H-bond interactions within the LBD. Compound A demonstrates potency comparable to clinical candidates like GSK2981278.

Critical In Vitro Assays & Protocols

To validate these derivatives, a tiered screening cascade is recommended:

  • Biochemical: TR-FRET Binding Assay (Target Engagement).

  • Cellular: Luciferase Reporter Assay (Transcriptional Suppression).

  • Phenotypic: Th17 Differentiation Assay (Functional Outcome).

A. TR-FRET ROR t Co-activator Binding Assay

This assay measures the ability of the derivative to disrupt the interaction between the ROR


t LBD and a co-activator peptide (e.g., SRC-1).
Workflow Logic (DOT Diagram)

TRFRET_Workflow Step1 Mix RORγt-LBD-GST + Tb-anti-GST Ab Step2 Add Fluorescein-SRC1 Peptide Step1->Step2 Step3 Add Test Compound (Sulfone Derivative) Step2->Step3 Step4 Incubate (1h @ RT) Step3->Step4 Read Measure TR-FRET (Ex 340nm / Em 495/520nm) Step4->Read

Caption: Step-by-step workflow for the TR-FRET competitive binding assay.

Detailed Protocol
  • Reagents:

    • Recombinant human ROR

      
      t-LBD (GST-tagged).
      
    • Lanthanide-labeled anti-GST antibody (Donor, e.g., Europium or Terbium).

    • Fluorescein-labeled SRC-1 peptide (Acceptor).

    • Assay Buffer: 50 mM TRIS pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.

  • Procedure:

    • Step 1: Dilute this compound derivatives in DMSO (10-point dose-response, starting at 10 µM).

    • Step 2: Dispense 100 nL of compound into a 384-well plate (low volume, black).

    • Step 3: Add 5 µL of ROR

      
      t-LBD/Ab mix (Final conc: 5 nM protein).
      
    • Step 4: Add 5 µL of Peptide mix (Final conc: 100 nM).

    • Step 5: Incubate for 1 hour at room temperature in the dark.

    • Step 6: Read on a TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis: Calculate the ratio of Acceptor/Donor emission (520nm/495nm). Plot % Inhibition vs. Log[Concentration] to determine IC50.

B. Th17 Cell Differentiation Assay (Phenotypic)

This represents the "gold standard" for confirming functional immunomodulation.

Detailed Protocol
  • Cell Isolation: Isolate Naive CD4+ T cells (CD4+CD62L+CD25-) from mouse spleen or human PBMCs using magnetic bead sorting.

  • Differentiation Cocktail:

    • Anti-CD3/CD28 beads (Activation).

    • Cytokines: TGF-β1 (2 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL).

    • Neutralizing Abs: Anti-IL-4, Anti-IFNγ (to block Th1/Th2 skewing).

  • Treatment: Treat cells with derivatives (0.1 - 1000 nM) at the time of activation.

  • Incubation: Culture for 4-5 days at 37°C, 5% CO2.

  • Readout:

    • Supernatant: Measure IL-17A and IL-17F via ELISA or HTRF.

    • Intracellular Staining: Flow cytometry for ROR

      
      t and IL-17A expression.
      

Self-Validating Check: Include a "Th0" control (no cytokines) and a "Vehicle" control (DMSO only). The Vehicle control must show robust IL-17 production (>1 ng/mL) for the assay to be valid.

References

  • Huh, J. R., et al. (2011). "Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity." Nature, 472(7344), 486-490. Link

  • Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand." Nature, 472(7344), 491-494. Link

  • Xiao, S., et al. (2014). "Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional activation and suppress autoimmune disease." Immunity, 40(4), 477-489. Link

  • Smith, S. H., et al. (2016). "Development of a Topical RORγt Inhibitor for Psoriasis." Scientific Reports, 6, 1-12. (Describes GSK2981278). Link

  • ChemicalBook. (2024). "this compound Product Information." ChemicalBook Database. Link

A Comparative Guide to the Synthetic Routes of 4-[(isopropylsulfonyl)methyl]phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-[(isopropylsulfonyl)methyl]phenylamine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth comparative analysis of the most common synthetic pathways, offering experimental insights and data to inform your selection of the most suitable method for your research and development needs.

Introduction

4-[(isopropylsulfonyl)methyl]phenylamine, also known as 4-aminobenzyl isopropyl sulfone, possesses a unique combination of a flexible aminobenzyl core and a polar isopropylsulfonyl moiety. This structure is often exploited in the design of pharmacologically active molecules. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will dissect two primary, field-proven synthetic strategies, starting from readily available precursors.

Comparative Analysis of Synthetic Routes

Two principal retrosynthetic disconnections for 4-[(isopropylsulfonyl)methyl]phenylamine are presented below. Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Route 1: Nucleophilic Substitution of a Benzyl Halide with Isopropylsulfinate followed by Nitro Group Reduction

This is arguably the most direct and widely applicable approach. It commences with the commercially available 4-nitrobenzyl bromide and involves a two-step sequence: S-alkylation of sodium isopropylsulfinate followed by the reduction of the aromatic nitro group.

Route 2: Reductive Amination of a Sulfonylated Aldehyde

This alternative strategy involves the initial preparation of 4-((isopropylsulfonyl)methyl)benzaldehyde, which is then converted to the target aniline via reductive amination. This route may be advantageous if the corresponding aldehyde is readily accessible or if direct reduction of the nitro group in Route 1 proves problematic for a particular substrate.

FeatureRoute 1: Nucleophilic Substitution & ReductionRoute 2: Reductive Amination
Starting Materials 4-Nitrobenzyl bromide, Sodium isopropylsulfinate4-formylphenylboronic acid, Isopropylsulfinic acid
Key Intermediates 1-((Isopropylsulfonyl)methyl)-4-nitrobenzene4-((Isopropylsulfonyl)methyl)benzaldehyde
Overall Yield Generally Good to ExcellentModerate to Good
Scalability HighModerate
Key Advantages High-yielding steps, Readily available starting materials.Avoids the use of potentially hazardous nitro compounds in the final step.
Potential Challenges Handling of lachrymatory 4-nitrobenzyl bromide, Ensuring complete reduction of the nitro group without affecting the sulfone.Multi-step synthesis of the aldehyde intermediate, Potential for side reactions during reductive amination.

Experimental Protocols and Mechanistic Insights

Route 1: Nucleophilic Substitution and Reduction

This route is predicated on the high reactivity of the benzylic halide towards nucleophilic displacement by the sulfinate anion, followed by a robust reduction of the nitro group.

Workflow Diagram

Route_1_Workflow A 4-Nitrobenzyl bromide C 1-((Isopropylsulfonyl)methyl)-4-nitrobenzene A->C Nucleophilic Substitution (DMF, rt) B Sodium isopropylsulfinate B->C D 4-[(isopropylsulfonyl)methyl]phenylamine C->D Reduction (e.g., Fe/NH4Cl, EtOH/H2O) Route_2_Workflow E 4-Formylphenylboronic acid G 4-((Isopropylsulfonyl)methyl)benzaldehyde E->G Suzuki Coupling (Pd catalyst, base) F Isopropylsulfinic acid F->G I 4-[(isopropylsulfonyl)methyl]phenylamine G->I Reductive Amination (e.g., NaBH(OAc)3) H Ammonia H->I

Comprehensive Guide to Assessing the Purity of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for assessing the purity of 4-[(Propane-2-sulfonyl)methyl]aniline (CAS 635702-61-3), a critical advanced intermediate used in the synthesis of sulfonamide-based pharmaceuticals and bioactive sulfones.

Executive Summary & Compound Profile

This compound is a bifunctional building block characterized by a reactive primary amine and a stable isopropyl sulfone moiety linked by a methylene bridge. Its purity is paramount because the amine is typically the nucleophile in subsequent coupling reactions (e.g., amide bond formation). Impurities such as under-reduced nitro compounds or under-oxidized sulfides can act as chain terminators or catalyst poisons.

Compound Snapshot
PropertyDetail
IUPAC Name 4-[(propan-2-ylsulfonyl)methyl]aniline
CAS Number 635702-61-3
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.29 g/mol
Key Functional Groups Primary Aniline (-NH₂), Sulfone (-SO₂-), Isopropyl (-CH(CH₃)₂)
Critical Impurities 4-Nitro precursors, Sulfide/Sulfoxide analogs, Residual Solvents

Comparative Analysis of Assessment Methodologies

To objectively assess purity, one must distinguish between Chromatographic Purity (% Area) and Absolute Assay (% Weight). The following comparison evaluates the three primary methodologies required for a robust Certificate of Analysis (CoA).

Method Performance Matrix
FeatureHPLC-UV (PDA) LC-MS (ESI+) qNMR (¹H)
Primary Utility Routine Purity (% Area)Impurity IdentificationAbsolute Assay (% w/w)
Specificity High (with optimized gradient)Very High (Mass resolution)High (Structural resolution)
LOD/Sensitivity Excellent (<0.05%)Superior (<0.01%)Moderate (~0.5%)
Quantitation Basis Relative Response FactorIonization EfficiencyMolar Ratio (Proton counting)
Blind Spot Inorganic salts, residual solventsNon-ionizable speciesOverlapping signals (rare)
Cost/Run LowHighMedium
Expert Insight: The Causality of Choice
  • Why HPLC-UV? The aniline and sulfone moieties possess distinct UV chromophores (λmax ~240-254 nm). Reverse-phase chromatography effectively separates the polar sulfone product from the less polar sulfide intermediates and the non-polar nitro precursors.

  • Why qNMR? HPLC assumes all components have equal extinction coefficients (which is false). qNMR provides an absolute purity value by comparing the integration of the product's unique methylene protons (-CH₂-SO₂-) against a certified internal standard, accounting for invisible impurities like moisture or salts.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Routine QC.

Objective: Quantify organic impurities (precursors and side-products).

System Configuration:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
15.0 10 90 Elution of non-polars
20.0 10 90 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | Stop |

Self-Validating Criteria:

  • Resolution (Rs): > 1.5 between the Main Peak and the nearest impurity (likely the sulfoxide analog).

  • Tailing Factor: 0.8 – 1.2 (Anilines are prone to tailing; acidic pH corrects this).

Protocol B: Quantitative NMR (qNMR)

The Truth-Teller for Absolute Mass Balance.

Objective: Determine the weight-percent purity (Assay), detecting residual solvents and inorganic salts that HPLC misses.

Workflow:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Why? Non-hygroscopic, distinct singlet peaks that do not overlap with the isopropyl or aromatic regions.

  • Solvent: DMSO-d₆ (Ensures full solubility of the sulfone).

  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (Critical for full relaxation of sulfone protons).

    • Scans: 16 or 32.

Calculation:



Where 

=Integration,

=Number of protons,

=Molar mass,

=Weight,

=Purity of IS.[1][2]

Impurity Fate Mapping & Visualization

Understanding the origin of impurities is crucial for process control. The synthesis typically involves the oxidation of a sulfide intermediate followed by the reduction of a nitro group.

Figure 1: Impurity Fate & Analytical Detection Logic

G Start Precursor: 4-Nitrobenzyl isopropyl sulfide Inter Intermediate: 4-Nitrobenzyl isopropyl sulfone Start->Inter Oxidation (mCPBA/H2O2) Imp1 Impurity A: Sulfoxide Analog (Under-oxidation) Start->Imp1 Incomplete Ox. Imp3 Impurity C: Aniline Sulfide (Side Reaction) Start->Imp3 Direct Red. Product Target: 4-[(Propane-2-sulfonyl) methyl]aniline Inter->Product Reduction (H2/Pd-C or Fe/HCl) Imp2 Impurity B: Nitro Sulfone (Under-reduction) Inter->Imp2 Incomplete Red. Method1 Detect via HPLC (RT < Main) Imp1->Method1 Method2 Detect via HPLC (RT > Main) Imp2->Method2 Imp3->Method1

Caption: Figure 1. Impurity Fate Mapping. Dashed lines represent failure modes in synthesis. Impurities A and C are more polar (elute earlier), while Impurity B is less polar (elutes later).

Analytical Decision Tree

This workflow guides the researcher on when to apply each method during the development cycle.

Figure 2: Purity Assessment Workflow

DecisionTree Step1 Crude Synthesis Product Step2 Is the solid isolated? Step1->Step2 MethodA Run LC-MS (Confirm Identity & Mass) Step2->MethodA No (Reaction Monitor) MethodB Run HPLC-UV (Gradient) (Check % Area Purity) Step2->MethodB Yes (Solid) Decision3 Recrystallize / Column MethodA->Decision3 Wrong Mass Decision1 Purity > 95%? MethodB->Decision1 MethodC Run qNMR (Determine Assay w/w%) Decision2 Proceed to Next Step MethodC->Decision2 Assay > 95% MethodC->Decision3 High Solvents/Salts Decision1->MethodC Yes Decision1->Decision3 No

Caption: Figure 2. Decision Tree for Analytical Method Selection. Routine QC relies on HPLC, while final batch release requires qNMR for absolute assay.

References

  • BenchChem. 4-(2-Methylpropane-2-sulfonyl)aniline: Optimization of Reaction Conditions and Yield. (General sulfone synthesis context).

  • Sigma-Aldrich. 4-Isopropylaniline (CAS 99-88-7) Product Information. (Structural analog properties).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11184058, 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. (Related sulfonamide analytical context).

  • CIPAC. Multi-active method for the analysis of active substances in formulated products. (Standard HPLC protocols for anilines).

  • Smolecule. this compound Product Entry. (CAS Verification).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-[(Propane-2-sulfonyl)methyl]aniline, a compound utilized in advanced chemical synthesis.[1] Due to the inherent hazards associated with its aniline moiety, strict adherence to these procedures is paramount to ensure personnel safety and environmental protection.

The aniline functional group suggests that this compound may be toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen.[2][3][4] Therefore, it must be managed as hazardous waste.[2][5] This guide is designed to provide clear, actionable steps for the safe handling and disposal of this compound, grounded in established safety protocols for aniline-based chemicals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Toxicity: Aniline and its derivatives are known to be toxic.[4][6] They can be harmful if swallowed, in contact with skin, or inhaled.[7][8][9]

  • Carcinogenicity: Aniline is classified as a carcinogen.[2] It is prudent to handle all aniline derivatives, including this compound, as suspected carcinogens.

  • Environmental Hazards: Aniline compounds can be very toxic to aquatic life with long-lasting effects.[6] Therefore, this chemical should not be released into the environment.[6][10]

Pre-Disposal Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following measures are essential to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with aniline.[2]To prevent dermal absorption, which is a significant route of exposure for aniline compounds.[4]
Eye Protection Chemical splash goggles or a face shield.[6]To protect the eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.To prevent incidental skin contact.[4]
Respiratory Protection Use in a certified chemical fume hood is mandatory.[2][4] A respirator may be necessary for spill cleanup depending on the scale and ventilation.[2]To prevent inhalation of airborne particles or vapors.
Designated Work Area

All work with this compound should be conducted in a designated area.[2] This area must be clearly marked with a warning sign indicating the presence of a hazardous chemical.[2] Confine all handling of this compound to a properly functioning certified laboratory chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal program.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]

Waste Segregation and Collection
  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste.[2][3] Polyethylene containers are often suitable. The container must be clearly labeled as "Hazardous Waste: this compound".[3]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated hazardous waste container. This includes any contaminated consumables such as weigh boats or filter paper.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and wipes, must be disposed of as hazardous waste.[3] These should be collected in a sealed bag and placed in the solid waste container.[4]

Waste Storage

Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should have secondary containment to capture any potential leaks.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Small Spill Cleanup

For small spills that can be safely managed by trained laboratory personnel:

  • Evacuate and Secure: Alert others in the area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Don PPE: Put on the appropriate PPE as outlined in section 2.1.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][5]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11][12]

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., ethanol or methanol) followed by a soap and water wash.[3] All cleaning materials must be disposed of as hazardous waste.[3]

Large Spill Response

For large spills, or any spill that you are not comfortable or equipped to handle:

  • Evacuate Immediately: Evacuate the laboratory and alert others.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Contact Emergency Services: Notify your institution's EHS office and, if necessary, the local fire department. Provide them with details of the spilled chemical.

Decontamination of Equipment

All non-disposable equipment, such as glassware and spatulas, that has been in contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_spill_response Spill Response Protocol cluster_routine_disposal Routine Disposal Protocol cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal start Material is to be disposed of is_spill Is it a spill? start->is_spill waste_type Determine Waste Form is_spill->waste_type No spill_size Assess Spill Size is_spill->spill_size Yes solid_waste Solid Waste: - Unused chemical - Contaminated consumables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Solvent rinsates waste_type->liquid_waste Liquid small_spill Small Spill: - Don appropriate PPE - Absorb with inert material - Collect in hazardous waste container spill_size->small_spill Small large_spill Large Spill: - Evacuate the area - Notify EHS/Emergency Services spill_size->large_spill Large collect_waste Collect in a labeled, compatible hazardous waste container. Segregate from other waste streams. small_spill->collect_waste solid_waste->collect_waste liquid_waste->collect_waste store_waste Store in a designated, secure, and ventilated area with secondary containment. collect_waste->store_waste final_disposal Arrange for pickup and disposal by a licensed hazardous waste waste management company. store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

  • Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University - Environmental Health & Safety. Retrieved from [Link]

  • 4-methyl-N-(propan-2-yl)aniline | C10H15N | CID 13331793. (n.d.). PubChem. Retrieved from [Link]

  • Aniline. (n.d.). Standard Operating Procedure for Laboratories.
  • Safety Data Sheet - 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline. (2017, December 1). Key Organics.
  • Safety Data Sheet - 2-Ethyl-4-(methylsulfonyl)aniline. (2023, January 2). Combi-Blocks. Retrieved from a representative SDS for a substituted sulfonyl aniline.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • 4-(2-methylpropane-2-sulfonyl)aniline (C10H15NO2S). (n.d.). PubChemLite. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Chloro-3-methyl aniline. (2025, October 30). Thermo Fisher Scientific. Retrieved from [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 4-[(Propane-2-sulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-[(Propane-2-sulfonyl)methyl]aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. By grounding our procedures in established scientific principles and authoritative sources, we aim to build a culture of safety and trust within the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for this compound is not extensively published, its structure as a substituted aniline necessitates a cautious approach. Aniline and its derivatives are known to be hazardous.[1][2] Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] It is classified as a skin and eye irritant.[3][5]

Core Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]

  • Potential for Other Hazards: Some aniline compounds are suspected of causing long-term health effects, such as cancer, and may cause allergic skin reactions.

Given these risks, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure personnel safety.

Required Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound.[6] All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standards or European Standard EN166. A face shield should be worn over goggles when there is a significant splash hazard.Protects against dust particles and splashes, preventing potentially serious and irreversible eye irritation or damage.[7][8]
Hand Protection Chemical-resistant, powder-free nitrile rubber gloves (minimum 0.11 mm thickness).[7] Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[9] Powder-free gloves prevent the powder from absorbing and aerosolizing the hazardous material.[8][9]
Body Protection A long-sleeved laboratory coat. A chemically resistant apron should be worn when handling larger quantities.Prevents contamination of personal clothing and minimizes skin exposure.[7]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator if handling the solid form could generate dust. An air-purifying respirator with organic vapor cartridges is required if handling heated solutions or if ventilation is inadequate.Protects the respiratory system from irritation and toxic effects caused by inhaling fine particles or vapors of the compound.[7][8] Surgical masks offer insufficient protection.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][7]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the workflow diagram below.

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfer and avoid any actions that could generate airborne particles.[7]

Experimental Procedures
  • Containment: Keep all vessels containing the chemical covered when not in immediate use.

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[3][7]

PPE Doffing Workflow

Proper removal of PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_contaminated Contaminated Area cluster_clean Clean Area (Lab Exit) Gown Remove Gown & Outer Gloves FaceShield Remove Face Shield/Goggles Gown->FaceShield Step 3 Mask Remove Respirator/Mask FaceShield->Mask Step 4 Wash Wash Hands Thoroughly Mask->Wash Step 5 End End Wash->End Exit Lab Start Procedure Complete Gloves Remove Outer Gloves Start->Gloves Step 1 Gloves->Gown Step 2

Caption: PPE Doffing Sequence to Prevent Contamination.

Emergency Response and Disposal Plan

A clear and rehearsed plan for managing spills and waste is essential for laboratory safety and environmental compliance.

Spill Cleanup Protocol
  • Evacuate and Secure: In the case of a significant spill, evacuate the immediate area and restrict access.[7]

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.

  • Absorb: For small dry spills, carefully sweep or scoop the material into a designated waste container, avoiding dust creation. For liquid spills, use an inert absorbent material like vermiculite or sand.[10]

  • Decontaminate: After removing the bulk material, decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[7][10] All cleaning materials must be disposed of as hazardous waste.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if symptoms develop.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
  • Classification: Treat all this compound waste and contaminated materials as hazardous chemical waste.[10]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11]

  • Containerization: Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[10][11] The label must include "Hazardous Waste," the full chemical name, and any other information required by local regulations.[10]

  • Disposal: Dispose of the waste through your institution's EHS program, following all local, state, and federal regulations. Do not pour waste down the drain.[3][10]

Emergency Response Decision Tree

Emergency_Response Event Incident Occurs (Spill or Exposure) IsMajor Major Spill or Serious Injury? Event->IsMajor Evacuate Evacuate Area Call Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill IsMajor->MinorSpill No Report Report Incident to Supervisor and EHS Evacuate->Report FollowSpillProtocol Follow Spill Cleanup Protocol MinorSpill->FollowSpillProtocol Yes Exposure Personnel Exposure MinorSpill->Exposure No FollowSpillProtocol->Report FollowFirstAid Follow First Aid Measures Seek Medical Attention Exposure->FollowFirstAid Yes Exposure->Report No FollowFirstAid->Report

Caption: Decision Tree for Emergency Response.

References

  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindström. (2024, June 10). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. (2006, December 6). [Link]

  • Safety data sheet for Propane. Suburban Propane. [Link]

  • Safety data sheet for 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAchem. (2022, October 4). [Link]

  • Minimum protective clothing required for possible chemical contact. (2019, July 8). [Link]

  • SAFETY DATA SHEET for Tween 80. [Link]

  • Safety data sheet. [Link]

  • United States (US) Safety Data Sheet for Deodorized Propane. Marathon Petroleum Corporation. [Link]

  • Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.